Rifabutin-d7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C46H62N4O11 |
|---|---|
Molecular Weight |
854.0 g/mol |
IUPAC Name |
[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-1'-[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propyl]spiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidine]-13-yl] acetate |
InChI |
InChI=1S/C46H62N4O11/c1-22(2)21-50-18-16-46(17-19-50)48-34-31-32-39(54)28(8)42-33(31)43(56)45(10,61-42)59-20-15-30(58-11)25(5)41(60-29(9)51)27(7)38(53)26(6)37(52)23(3)13-12-14-24(4)44(57)47-36(40(32)55)35(34)49-46/h12-15,20,22-23,25-27,30,37-38,41,48,52-55H,16-19,21H2,1-11H3/b13-12-,20-15-,24-14-,47-36?/t23-,25+,26+,27+,30-,37-,38+,41+,45-/m0/s1/i1D3,2D3,22D |
InChI Key |
ZWBTYMGEBZUQTK-BIUDMYKASA-N |
Origin of Product |
United States |
Foundational & Exploratory
Isotopic Purity of Rifabutin-d7 Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity of Rifabutin-d7, a critical internal standard for quantitative bioanalysis. Ensuring the quality and well-defined isotopic composition of such standards is paramount for the accuracy and reliability of pharmacokinetic and metabolic studies. This document outlines the quantitative data regarding isotopic distribution, detailed experimental protocols for its determination, and visual representations of the analytical workflows.
Quantitative Analysis of Isotopic Purity
The isotopic purity of a deuterated internal standard is a key parameter that defines its performance in mass spectrometry-based assays. It is crucial to quantify the distribution of all deuterated and non-deuterated species to account for any potential interference with the analyte signal. While specific batch-to-batch variations exist, a typical high-quality this compound internal standard will exhibit an isotopic purity of ≥99% for all deuterated forms (d1-d7).
For the purpose of this guide, we will consider a representative batch of this compound with a stated isotopic purity of ≥99% for deuterated forms. The table below summarizes the expected isotopic distribution for such a standard. This distribution is critical for accurate quantification, as it allows for the correction of any isotopic overlap between the internal standard and the unlabeled analyte.
| Isotopic Species | Degree of Deuteration | Relative Abundance (%) |
| d0 | 0 | < 0.1 |
| d1 | 1 | < 0.1 |
| d2 | 2 | < 0.1 |
| d3 | 3 | < 0.2 |
| d4 | 4 | < 0.5 |
| d5 | 5 | 1.0 - 2.0 |
| d6 | 6 | 5.0 - 10.0 |
| d7 | 7 | > 90.0 |
Note: The data presented in this table is illustrative of a high-purity this compound standard and may vary between different commercial suppliers and batches. It is essential to refer to the Certificate of Analysis provided by the manufacturer for batch-specific data.
Experimental Protocols for Isotopic Purity Determination
The determination of the isotopic purity of this compound is typically performed using high-resolution mass spectrometry (HR-MS) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. These methods provide detailed information about the isotopic distribution and the location of the deuterium (B1214612) labels.
High-Resolution Mass Spectrometry (HR-MS) Method
Objective: To determine the relative abundance of each isotopic species of this compound.
Instrumentation:
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is required to resolve the isotopic peaks of this compound.
-
Liquid Chromatography (LC) System: A UHPLC or HPLC system is used to introduce the sample into the mass spectrometer and separate it from any potential impurities.
Reagents:
-
This compound internal standard
-
LC-MS grade acetonitrile
-
LC-MS grade methanol (B129727)
-
LC-MS grade water
-
Formic acid (or other suitable modifier)
Procedure:
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. This stock solution is then diluted to a final concentration of 1-10 µg/mL for analysis.
-
LC Conditions:
-
Column: A C18 reversed-phase column with appropriate dimensions (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to elute this compound as a sharp peak.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan mode over a mass range that includes the isotopic cluster of this compound (e.g., m/z 850-865).
-
Resolution: Set to a high resolution (e.g., > 30,000 FWHM) to ensure baseline separation of the isotopic peaks.
-
Data Acquisition: Acquire data for a sufficient duration to obtain a well-defined chromatographic peak for this compound.
-
-
Data Analysis:
-
Extract the mass spectrum corresponding to the chromatographic peak of this compound.
-
Identify the monoisotopic peak of the fully deuterated species (d7) and the peaks corresponding to the lower deuterated species (d6, d5, etc.) as well as the unlabeled compound (d0).
-
Calculate the area under each isotopic peak.
-
Determine the relative abundance of each isotopic species by dividing the area of each peak by the total area of all isotopic peaks.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Method
Objective: To confirm the degree and location of deuteration.
Instrumentation:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
Reagents:
-
This compound internal standard
-
Deuterated solvent (e.g., Chloroform-d, Methanol-d4)
-
Internal standard for quantification (e.g., maleic acid, dimethyl sulfone)
Procedure:
-
Sample Preparation: Accurately weigh a known amount of this compound and the internal standard and dissolve them in a known volume of the deuterated solvent.
-
¹H NMR Acquisition:
-
Acquire a proton (¹H) NMR spectrum of the sample.
-
The absence or significant reduction of signals at the positions where deuterium has been incorporated confirms the location of the labels.
-
The residual proton signals can be integrated and compared to the integral of the internal standard to quantify the amount of non-deuterated species.
-
-
²H NMR Acquisition:
-
Acquire a deuterium (²H) NMR spectrum.
-
The signals in the ²H NMR spectrum directly correspond to the deuterated positions in the molecule.
-
-
Data Analysis:
-
Integrate the relevant signals in the ¹H and ²H NMR spectra.
-
Calculate the isotopic purity by comparing the integrals of the residual proton signals to the integrals of the deuterium signals or the internal standard.
-
Visualizing Experimental and Logical Workflows
To better illustrate the processes involved in assessing the isotopic purity of this compound, the following diagrams have been generated using the DOT language.
Caption: Workflow for the synthesis and isotopic purity assessment of this compound.
Caption: Data analysis workflow for HR-MS based isotopic purity determination.
Conclusion
The isotopic purity of this compound is a critical attribute that directly impacts its suitability as an internal standard in regulated bioanalysis. A thorough characterization of the isotopic distribution using robust analytical techniques such as HR-MS and qNMR is essential. This guide provides a framework for understanding and evaluating the isotopic purity of this compound, empowering researchers to ensure the quality and accuracy of their quantitative data. It is imperative that laboratories verify the isotopic purity of each new batch of internal standard to maintain the integrity of their analytical methods.
Stability and Storage of Rifabutin-d7: A Technical Guide
An In-depth Technical Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for Rifabutin-d7, a deuterated analog of the antibiotic Rifabutin. The information presented is essential for researchers, scientists, and drug development professionals to ensure the integrity and reliability of this internal standard in analytical and pharmacokinetic studies. The stability of the parent compound, Rifabutin, is also discussed to provide a broader context, as deuterated forms are generally expected to have similar stability profiles.
Data Presentation: Stability and Storage Parameters
The following tables summarize the key stability and storage information for this compound and its parent compound, Rifabutin.
Table 1: Recommended Storage and Stability of this compound
| Parameter | Condition | Duration | Source |
| Storage Temperature | -20°C | Long-term | [1] |
| Shipping Temperature | Room temperature | Short-term | [1] |
| Stated Stability | ≥ 4 years | at -20°C | [1] |
Table 2: Summary of Forced Degradation Studies on Rifabutin
Forced degradation studies are crucial for developing stability-indicating analytical methods. The following table summarizes the conditions under which Rifabutin has been shown to degrade. While specific data for this compound is not available, these results for the parent drug provide a strong indication of its potential degradation pathways.
| Stress Condition | Reagent/Parameters | Observed Degradation | Source |
| Acidic Hydrolysis | 1N HCl at room temperature for 4 hours | 11.77% degradation | [2] |
| 0.1N HCl at 60°C for 12 hours | 2.80% degradation, 2 degradants | [3] | |
| Basic Hydrolysis | 1N NaOH at room temperature for 4 hours | 9.99% degradation | |
| 0.1N NaOH at 60°C for 12 hours | 5.10% degradation, 2 degradants | ||
| Oxidation | 30% H₂O₂ at room temperature for 4 hours | 35% degradation | |
| 3-6% H₂O₂ at room temperature | No degradation | ||
| Thermal Degradation | 80°C for 24 hours | No degradation | |
| 60°C for 12 hours | No degradation | ||
| Photolytic Degradation | UV light (254 nm and 366 nm) for 24 hours | 30.88% degradation | |
| Sunlight for 3 days | No degradation |
Experimental Protocols
Detailed methodologies are critical for replicating and validating stability studies. The following protocols are based on published methods for Rifabutin and can be adapted for this compound.
Protocol 1: Stability-Indicating HPLC Method for Rifabutin
This protocol describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method suitable for separating Rifabutin from its degradation products.
-
Instrumentation: A Shimadzu SCL-10AVP HPLC system with a quaternary pump and a PDA detector.
-
Column: C18 column (e.g., Zodiac-100, 150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic elution with a mixture of 0.5% trifluoroacetic acid and acetonitrile (B52724) (30:70 v/v).
-
Flow Rate: 1.2 mL/min.
-
Detection: UV detection at 275 nm and 310 nm.
-
Column Temperature: 28°C.
-
Sample Preparation:
-
Standard Stock Solution: Dissolve 10 mg of Rifabutin in 0.5 mL of 0.1N HCl and dilute to 10 mL with distilled water to obtain a concentration of 1000 µg/mL. Sonicate for 15 minutes.
-
Working Standard Solutions: Prepare further dilutions from the stock solution using distilled water to achieve concentrations ranging from 15.62 to 250 ppm.
-
Protocol 2: Forced Degradation Studies
The following procedures can be employed to investigate the stability of this compound under various stress conditions.
-
Acid Hydrolysis:
-
Accurately weigh 1 mg of this compound and dissolve it in 1 mL of diluent.
-
Add 2 mL of 1N HCl and keep the solution at room temperature for 4 hours.
-
Neutralize the solution with 1N NaOH to pH 7.
-
Make up the volume to 10 mL with the mobile phase.
-
-
Base Hydrolysis:
-
Accurately weigh 1 mg of this compound and dissolve it in 1 mL of diluent.
-
Add 2 mL of 1N NaOH and keep the solution at room temperature for 4 hours.
-
Neutralize the solution with 1N HCl to pH 7.
-
Make up the volume to 10 mL with the mobile phase.
-
-
Oxidative Degradation:
-
Accurately weigh 1 mg of this compound and dissolve it in 1 mL of diluent.
-
Add 2 mL of 30% H₂O₂ solution and keep at room temperature for 4 hours.
-
Make up the volume to 10 mL with the mobile phase.
-
-
Thermal Degradation:
-
Keep an accurately weighed 5 mg of solid this compound at 80°C for 24 hours.
-
Prepare a solution to achieve a final concentration of 1 µg/mL.
-
-
Photolytic Degradation:
-
Expose 5 mg of solid this compound to UV light at both 254 nm and 366 nm for 24 hours.
-
Prepare a solution to achieve a final concentration of 1 µg/mL.
-
Mandatory Visualization
The following diagrams illustrate key pathways and workflows related to Rifabutin.
Caption: Workflow for Forced Degradation Stability Testing.
Caption: Metabolic Pathway of Rifabutin.
References
Methodological & Application
Application Note: High-Throughput Quantification of Rifabutin in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of rifabutin (B1679326) in human plasma. The method utilizes a stable isotope-labeled internal standard, Rifabutin-d7, to ensure high accuracy and precision.[1] Sample preparation is streamlined using a simple protein precipitation protocol, enabling high-throughput analysis. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM). The validated method demonstrates excellent linearity, accuracy, precision, and sensitivity over a clinically relevant concentration range, making it suitable for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications.
Introduction
Rifabutin is a key antimycobacterial agent used in the treatment of tuberculosis, particularly in patients co-infected with HIV due to its lower potential for drug-drug interactions compared to rifampicin.[2][3] Accurate measurement of plasma rifabutin concentrations is crucial for optimizing therapeutic efficacy and minimizing toxicity. This application note presents a validated LC-MS/MS method employing this compound as an internal standard for the reliable quantification of rifabutin in human plasma. The use of a deuterated internal standard minimizes variability from sample preparation and matrix effects, leading to more precise and accurate results.[1]
Experimental
Materials and Reagents
-
Rifabutin and this compound reference standards were of high purity (≥98%).
-
LC-MS grade acetonitrile (B52724), methanol, and water were used.
-
Formic acid (reagent grade).
-
Human plasma (K2EDTA).
Instrumentation
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Analytical column: C18 column (e.g., 50 x 4.6 mm, 5 µm).[4]
Sample Preparation
A protein precipitation method was employed for sample extraction.
-
To 50 µL of plasma sample, add 25 µL of working internal standard solution (this compound in methanol) and 25 µL of methanol.
-
Add 150 µL of precipitation solvent (e.g., acetonitrile with 0.1% formic acid).
-
Vortex mix for 1 minute.
-
Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following tables summarize the liquid chromatography and mass spectrometry parameters.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 50 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.7 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | Isocratic or gradient elution can be optimized. For example, 85% B. |
Table 2: Mass Spectrometry Parameters
| Parameter | Rifabutin | This compound |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | 847.5 | 855.5 |
| Product Ion (m/z) | 815.5 | 823.6 |
| Collision Energy (eV) | Optimized for the specific instrument | Optimized for the specific instrument |
| Dwell Time (ms) | 100 | 100 |
Results and Discussion
The method was validated according to regulatory guidelines.
Linearity
The method demonstrated excellent linearity over a concentration range of 1 to 1000 ng/mL for rifabutin in human plasma. The coefficient of determination (r²) was consistently ≥ 0.99.
Accuracy and Precision
The intra-day and inter-day accuracy and precision were evaluated at four quality control (QC) levels. The results are summarized in Table 3.
Table 3: Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | <15 | ±15 | <15 | ±15 |
| Low | 3 | <15 | ±15 | <15 | ±15 |
| Medium | 100 | <15 | ±15 | <15 | ±15 |
| High | 800 | <15 | ±15 | <15 | ±15 |
Recovery and Matrix Effect
The extraction recovery of rifabutin was consistent and reproducible across the QC levels. The use of the deuterated internal standard, this compound, effectively compensated for any matrix effects, ensuring data reliability.
Workflow Diagram
References
- 1. veeprho.com [veeprho.com]
- 2. Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous LC-MS-MS Determination of Lopinavir and Rifabutin in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Application Note: High-Throughput Analysis of Rifabutin in Pharmacokinetic Studies Using Rifabutin-d7 as an Internal Standard
Abstract
This application note describes a robust and sensitive bioanalytical method for the quantification of rifabutin (B1679326) in biological matrices, such as human plasma and breast milk, for the purpose of pharmacokinetic (PK) studies. The method utilizes a stable isotope-labeled internal standard, Rifabutin-d7, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard is highly recommended by regulatory bodies like the FDA and is in line with the International Council for Harmonisation (ICH) M10 guidelines for bioanalytical method validation, as it effectively compensates for variability during sample preparation and analysis.[1] This method demonstrates high accuracy, precision, and recovery, making it suitable for clinical research and drug development.
Introduction
Rifabutin is an antimycobacterial agent used in the treatment of tuberculosis, particularly in patients co-infected with HIV.[2] Understanding its pharmacokinetic profile is crucial for optimizing dosage regimens and minimizing drug interactions.[3][4][5][6] Accurate and reliable quantification of rifabutin in biological samples is therefore essential.
Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative bioanalysis using mass spectrometry.[7] They share near-identical physicochemical properties with the analyte, ensuring they behave similarly during extraction, chromatography, and ionization, thus correcting for potential variations and improving data quality.[7] This application note provides a detailed protocol for sample preparation, LC-MS/MS analysis, and method validation for the quantification of rifabutin using this compound.
Experimental Workflow
The overall workflow for a typical pharmacokinetic study involving the analysis of rifabutin is depicted in the following diagram.
Caption: Experimental workflow for pharmacokinetic analysis of rifabutin.
Materials and Reagents
-
Rifabutin and this compound (isotopic purity >97%) reference standards[8]
-
LC-MS grade methanol (B129727), acetonitrile (B52724), and water
-
Formic acid or ammonium (B1175870) acetate
-
Human plasma (K2EDTA) or other relevant biological matrix
-
Solid Phase Extraction (SPE) cartridges or protein precipitation reagents
Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of rifabutin and this compound in methanol.
-
Working Solutions:
-
Rifabutin Calibration Standards: Serially dilute the rifabutin stock solution with a 50:50 mixture of methanol and water to prepare working solutions for calibration curve standards.
-
Rifabutin Quality Control (QC) Samples: Prepare separate working solutions for QC samples at low, medium, and high concentrations from a fresh weighing of the rifabutin stock.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution to a final concentration of 1 µg/mL in a mixture of acetonitrile and methanol (1:1, v/v).[8]
-
Sample Preparation (Protein Precipitation)
-
Aliquot 200 µL of plasma samples (calibration standards, QCs, and unknown study samples) into microcentrifuge tubes.
-
Add 400 µL of the internal standard working solution (this compound in acetonitrile/methanol) to each sample.[8]
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical LC-MS/MS conditions that can be optimized for specific instrumentation.
| Parameter | Condition |
| LC System | High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., Poroshell 120 EC-C18, 4.6 mm × 50 mm, 2.7 μm)[8] |
| Mobile Phase A | Water with 0.1% formic acid or 10 mM ammonium acetate |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Gradient | Isocratic elution with 30% mobile phase A and 70% mobile phase B[8] |
| Flow Rate | 0.4 mL/min[8] |
| Injection Volume | 5-10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Rifabutin: m/z 847.7 → 815.4[2]This compound: To be determined based on the exact mass of the deuterated standard |
| Ion Source Temperature | 300-550 °C[8] |
| Ion Spray Voltage | 5000 V[8] |
Method Validation
The bioanalytical method should be validated according to ICH M10 guidelines, assessing the following parameters.[1]
Linearity
The calibration curve is constructed by plotting the peak area ratio of rifabutin to this compound against the nominal concentration of rifabutin.
| Analyte | Calibration Range (µg/mL) | Regression Model | Correlation Coefficient (r²) |
| Rifabutin | 0.0150–1.50[8] | Linear, 1/x² | >0.99 |
Accuracy and Precision
Determined by analyzing QC samples at low, medium, and high concentrations on three separate occasions.
| QC Level | Nominal Conc. (µg/mL) | Accuracy (% Bias) | Precision (% CV) |
| Low | User Defined | ±15% | ≤15% |
| Medium | User Defined | ±15% | ≤15% |
| High | User Defined | ±15% | ≤15% |
| LLOQ | 0.0150[8] | ±20% | ≤20% |
Acceptance criteria as per regulatory guidelines.[9]
Recovery and Matrix Effect
Assessed to ensure that the extraction procedure is efficient and that matrix components do not interfere with ionization.
| Parameter | Rifabutin (%) | This compound (%) |
| Recovery | 76.7–99.1[8][10] | To be determined |
| Matrix Effect | Not significant[10] | To be determined |
Pharmacokinetic Signaling Pathway
Rifabutin undergoes metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. The major active metabolite is 25-O-desacetyl rifabutin.[3][4] Understanding this pathway is crucial, especially when co-administering rifabutin with other drugs that may be inducers or inhibitors of CYP3A4.[6]
Caption: Metabolic pathway of Rifabutin.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a reliable and accurate means for the quantification of rifabutin in biological matrices for pharmacokinetic studies. The use of a stable isotope-labeled internal standard ensures high-quality data that meets regulatory requirements. This application note serves as a comprehensive guide for researchers and scientists in the field of drug development and clinical pharmacology.
References
- 1. benchchem.com [benchchem.com]
- 2. Simultaneous LC-MS-MS Determination of Lopinavir and Rifabutin in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. The clinical pharmacokinetics of rifabutin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics of rifabutin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. Validation and application of a quantitative LC-MS/MS assay for the analysis of first-line anti-tuberculosis drugs, rifabutin and their metabolites in human breast milk - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Validation and application of a quantitative LC-MS/MS assay for the analysis of first-line anti-tuberculosis drugs, rifabutin and their metabolites in human breast milk - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Therapeutic Drug Monitoring of Rifabutin Using Rifabutin-d7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rifabutin (B1679326) is a key antimycobacterial agent used in the treatment of tuberculosis (TB), particularly in patients co-infected with HIV due to its lower potential for drug interactions compared to rifampicin.[1][2] Therapeutic Drug Monitoring (TDM) of rifabutin is crucial to optimize dosing, maximize therapeutic efficacy, and minimize concentration-dependent toxicities.[3][4] TDM is particularly important in patient populations where pharmacokinetics may be altered, such as in cases of malabsorption, renal impairment, or co-administration with other medications.[5] The target peak plasma concentration for rifabutin is generally considered to be between 0.3 and 0.9 µg/mL.
This document provides a detailed protocol for the quantitative analysis of rifabutin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Rifabutin-d7 as an internal standard. This compound, a deuterium-labeled analog of rifabutin, is an ideal internal standard as it shares similar physicochemical properties with the analyte, ensuring accurate and precise quantification by correcting for variations during sample preparation and analysis.
Experimental Protocols
This section outlines the necessary reagents, equipment, and step-by-step procedures for the quantification of rifabutin in plasma.
Materials and Reagents
-
Rifabutin analytical standard
-
This compound (internal standard)
-
LC-MS/MS grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid
-
Ammonium acetate (B1210297)
-
Human plasma (drug-free)
-
Volumetric flasks and pipettes
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
-
Autosampler vials
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical balance
-
Vortex mixer
-
Centrifuge
Preparation of Stock and Working Solutions
-
Rifabutin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of rifabutin in methanol to obtain a final concentration of 1 mg/mL.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to achieve a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the rifabutin stock solution in a mixture of acetonitrile and water (1:1, v/v) to create calibration standards. A separate set of working solutions should be prepared for quality control (QC) samples.
-
Internal Standard Working Solution (e.g., 1 µg/mL): Dilute the this compound stock solution with the same diluent to a final concentration of 1 µg/mL.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting rifabutin from plasma samples.
-
Pipette 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add a specified volume of the internal standard working solution (this compound).
-
Add a protein precipitating agent, such as a mixture of acetonitrile and methanol (1:1, v/v), typically in a 3:1 ratio to the plasma volume.
-
Vortex the mixture for approximately 1 minute.
-
Centrifuge the tubes at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical LC-MS/MS conditions. These may need to be optimized for specific instrumentation.
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | C18 column (e.g., 50 x 4.6 mm, 5 µm) |
| Mobile Phase | A: Ammonium acetate buffer (e.g., 10 mM, pH 4.5) B: Acetonitrile |
| Gradient | Isocratic (e.g., 85% B) or a gradient elution |
| Flow Rate | 0.7 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS/MS) Conditions
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Rifabutin: m/z 847.7 → 815.4 |
| This compound: (Specific transition to be determined based on the deuteration pattern) | |
| Source Temperature | Instrument dependent |
| Gas Flow Rates | Instrument dependent |
Quantitative Data Summary
The following tables summarize typical performance characteristics of a validated LC-MS/MS method for rifabutin quantification.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | R² |
| Rifabutin | 1 - 1,000 | ≥ 0.99 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Precision (%CV) | Accuracy (%Bias) |
| LLOQ | 1 | < 20% | ± 20% |
| Low QC | (e.g., 3) | < 15% | ± 15% |
| Mid QC | (e.g., 500) | < 15% | ± 15% |
| High QC | (e.g., 800) | < 15% | ± 15% |
| LLOQ: Lower Limit of Quantification |
Table 3: Recovery
| Analyte | Extraction Recovery (%) |
| Rifabutin | > 50% |
Visualization of Experimental Workflow
Caption: Workflow for Therapeutic Drug Monitoring of Rifabutin.
References
- 1. Simultaneous LC-MS-MS Determination of Lopinavir and Rifabutin in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Therapeutic drug monitoring in the treatment of active tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Rifabutin | Johns Hopkins ABX Guide [hopkinsguides.com]
Application Notes and Protocols for Rifabutin Analysis Using Rifabutin-d7 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rifabutin (B1679326) is a semi-synthetic ansamycin (B12435341) antibiotic primarily used in the treatment of tuberculosis, particularly in HIV-positive patients due to its lower potential for drug interactions compared to rifampicin. Accurate quantification of rifabutin in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. The use of a stable isotope-labeled internal standard, such as Rifabutin-d7, is the gold standard for mass spectrometry-based bioanalysis, as it effectively compensates for variability in sample preparation and instrument response, leading to enhanced accuracy and precision.
These application notes provide detailed protocols for the sample preparation of rifabutin from biological matrices (plasma, serum, and breast milk) for quantitative analysis by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), utilizing this compound as the internal standard. The protocols covered include Solid-Phase Extraction (SPE), Solid-Supported Liquid-Liquid Extraction (SLE), and Protein Precipitation (PP).
Materials and Reagents
-
Rifabutin and this compound analytical standards
-
HPLC or LC-MS grade solvents: Acetonitrile (B52724), Methanol (B129727), Methyl tertiary-butyl ether (MTBE), Ethyl acetate (B1210297)
-
Reagent grade acids and bases: Formic acid, Acetic acid, Trifluoroacetic acid (TFA)
-
Ultrapure water
-
Biological matrix (plasma, serum, breast milk)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C8 or polymeric)
-
Solid-Supported Liquid-Liquid Extraction (SLE) cartridges or plates
-
96-well plates
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
Experimental Protocols
Solid-Phase Extraction (SPE) and Protein Precipitation for Human Breast Milk
This protocol is adapted from a validated method for the analysis of first-line anti-tuberculosis drugs in human breast milk.[1]
a. Sample Pre-treatment (Protein Precipitation):
-
To 200 µL of human breast milk sample, add 400 µL of a precipitation solution.
-
The precipitation solution consists of a 1:1 (v/v) mixture of acetonitrile and methanol, containing this compound at a concentration of 1 µg/mL.[1]
-
Perform the precipitation on crushed ice.[1]
-
Vortex the mixture thoroughly.
-
Centrifuge the samples to pellet the precipitated proteins.
b. Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge with methanol followed by water.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with water to remove interfering components.[1]
-
Elute the less polar analytes, including rifabutin and this compound, using a mixture of 0.1% formic acid in acetonitrile and water (e.g., 6:4, v/v).[1]
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Protein Precipitation for Human Plasma
This protocol is based on a method for the simultaneous determination of rifamycin (B1679328) antibiotics in human plasma.
-
To a 1.5 mL micro-centrifuge tube, add 50 µL of human plasma sample.
-
Add 25 µL of the working internal standard solution (this compound in methanol) and 25 µL of methanol.
-
Vortex the sample.
-
Add 150 µL of a precipitation solvent consisting of 0.1% trifluoroacetic acid in acetonitrile.
-
Vortex the mixture thoroughly.
-
Incubate the samples at 5°C for at least 1 hour.
-
Centrifuge at 13,000 × g for 20 minutes at 10°C.
-
Transfer 100 µL of the supernatant to a clean tube.
-
Dilute the supernatant with 150 µL of type 1 water.
-
Mix and transfer to injection vials for LC-MS/MS analysis.
Solid-Supported Liquid-Liquid Extraction (SLE) for Serum
This protocol is adapted from an application note for the extraction of rifabutin from serum. While the original note does not specify this compound, it can be incorporated into the procedure.
-
Pre-treat the serum sample by adding the this compound internal standard solution.
-
Load the serum sample onto the HyperSep SLE cartridge and allow it to adsorb for 5 minutes.
-
Apply a low volume of extraction solvent, such as a 50:50 mixture of methyl tertiary butyl ether (MTBE) and ethyl acetate containing 0.5-1% acetic acid.
-
Allow the solvent to flow through the cartridge under gravity or with minimal vacuum.
-
Collect the eluate.
-
Repeat the elution step with a fresh aliquot of the extraction solvent to ensure complete recovery.
-
Combine the eluates and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
The following table summarizes the performance characteristics of various methods for the quantification of rifabutin using an internal standard.
| Parameter | Method | Matrix | Internal Standard | Linear Range | Accuracy (%) | Precision (%CV) | Recovery (%) | LLOQ | Reference |
| Linearity & Range | LC-MS/MS | Human Breast Milk | This compound | 0.0150–1.50 µg/mL | - | - | - | 0.0150 µg/mL | |
| LC-MS/MS | Human Plasma | RBT-IS (Isotopically Labeled) | 75-30,000 ng/mL | <15% deviation | <15% | - | 75 ng/mL | ||
| Accuracy & Precision | LC-MS/MS | Human Plasma | RBT-IS (Isotopically Labeled) | - | <15% deviation | <15% | - | - | |
| Recovery | Protein Precipitation & SPE | Human Breast Milk | This compound | - | - | - | 76.7–99.1% | - |
Note: This table is intended to be a comparative summary. The specific validation parameters can vary between laboratories and applications.
Analytical Method: LC-MS/MS
The final analysis of the extracted samples is typically performed using a Liquid Chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).
-
Chromatographic Separation: Separation is usually achieved on a C18 reversed-phase column.
-
Mobile Phase: A typical mobile phase consists of a gradient or isocratic mixture of an aqueous component with an organic modifier, often containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape and ionization efficiency.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for rifabutin and this compound are monitored for quantification.
Example MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Rifabutin | 847.7 | 815.4 |
| This compound | 855.5 | 823.6 |
(Note: The exact m/z values may vary slightly depending on the instrument and adduct ion formed.)
Visualizations
Caption: General workflow for the sample preparation and analysis of rifabutin.
Caption: Logic of using an internal standard for accurate quantification.
References
Application Note: Quantification of Rifabutin in Human Urine using Liquid-Liquid Extraction Coupled with LC-MS/MS
Introduction
Rifabutin (B1679326) is a semi-synthetic ansamycin (B12435341) antibiotic primarily used in the treatment and prevention of mycobacterial infections, particularly in immunocompromised individuals. Monitoring its concentration in biological matrices such as urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in the drug development process. This application note presents a detailed protocol for the extraction of rifabutin from human urine using a liquid-liquid extraction (LLE) method, with Rifabutin-d7 serving as the internal standard for accurate quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The lipophilic nature of rifabutin, indicated by its logP value of 3.2, makes it a suitable candidate for extraction from aqueous matrices like urine into an organic solvent.[1]
Principle
This method is based on the differential solubility of rifabutin in two immiscible liquid phases. By adjusting the pH of the urine sample to a basic level, the rifabutin molecule is maintained in a less ionized state, which enhances its partitioning into a water-immiscible organic solvent. This compound, a stable isotope-labeled version of the analyte, is added to the sample prior to extraction.[2][3] This internal standard mimics the chemical behavior of rifabutin throughout the extraction and analysis process, correcting for any potential variability and thereby ensuring high accuracy and precision of the quantification. Following extraction, the organic layer is evaporated, and the residue is reconstituted in a solvent compatible with the LC-MS/MS system for analysis.
Materials and Reagents
-
Rifabutin analytical standard
-
Ethyl acetate (B1210297) (HPLC grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Ammonium (B1175870) hydroxide (B78521) solution
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Drug-free human urine
Equipment
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system
-
Analytical balance
-
pH meter
-
Micropipettes
-
Glass centrifuge tubes (15 mL)
Experimental Protocols
Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve rifabutin and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the rifabutin primary stock solution with a 50:50 mixture of methanol and water to create working standard solutions for the calibration curve.
-
Internal Standard Working Solution (1 µg/mL): Dilute the this compound primary stock solution with a 50:50 mixture of methanol and water to a final concentration of 1 µg/mL.
-
Calibration Standards and QC Samples: Spike appropriate amounts of the rifabutin working standard solutions into drug-free human urine to prepare calibration standards and quality control samples at low, medium, and high concentrations.
Sample Preparation: Liquid-Liquid Extraction
-
Sample Aliquoting: Pipette 1 mL of the urine sample (calibration standard, QC, or unknown) into a 15 mL glass centrifuge tube.
-
Internal Standard Spiking: Add 50 µL of the 1 µg/mL this compound internal standard working solution to each tube.
-
pH Adjustment: Add 100 µL of ammonium hydroxide solution to each tube to adjust the pH to approximately 9-10. Vortex for 30 seconds.
-
Liquid-Liquid Extraction:
-
Add 5 mL of the extraction solvent (a 90:10 v/v mixture of methyl tert-butyl ether and ethyl acetate) to each tube.
-
Cap the tubes and vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to facilitate phase separation.
-
-
Organic Phase Transfer: Carefully transfer the upper organic layer to a clean glass tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue with 200 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex for 30 seconds to ensure complete dissolution.
-
Sample Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for rifabutin and this compound.
Data Presentation
The performance of this method should be validated according to regulatory guidelines. The following table summarizes the expected performance characteristics based on similar bioanalytical methods for rifabutin.
| Parameter | Rifabutin |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (%RSD) | < 15% (< 20% at LLOQ) |
| Recovery | > 85% |
| Matrix Effect | Minimal |
Visualizations
Caption: Workflow for the liquid-liquid extraction of rifabutin from urine.
Conclusion
The described liquid-liquid extraction method using this compound as an internal standard provides a robust and reliable approach for the quantification of rifabutin in human urine. The protocol is straightforward and, when coupled with a sensitive LC-MS/MS system, allows for accurate determination of rifabutin concentrations, which is essential for clinical and research applications. The use of a stable isotope-labeled internal standard ensures high precision and accuracy by compensating for potential variations during sample preparation and analysis. This method is well-suited for high-throughput analysis in a research or clinical laboratory setting.
References
Application Note: Quantitative Bioanalysis of Rifabutin in Human Plasma using a Validated LC-MS/MS Method with Rifabutin-d7 as Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of rifabutin (B1679326) in human plasma. The assay utilizes a stable isotope-labeled internal standard, Rifabutin-d7, to ensure high accuracy and precision. The sample preparation involves a straightforward protein precipitation procedure, followed by chromatographic separation on a C18 reverse-phase column and detection by a triple quadrupole mass spectrometer operating in positive ion electrospray ionization mode. The method was validated according to FDA bioanalytical method validation guidelines and has demonstrated excellent linearity, accuracy, precision, and recovery, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Rifabutin is a semi-synthetic ansamycin (B12435341) antibiotic primarily used in the treatment and prophylaxis of mycobacterial infections, including tuberculosis and disseminated Mycobacterium avium complex (MAC) disease, particularly in HIV/AIDS patients.[1] Accurate measurement of rifabutin concentrations in plasma is crucial for optimizing dosing regimens, assessing drug exposure, and managing potential drug-drug interactions.[1] This application note presents a validated LC-MS/MS method for the reliable quantification of rifabutin in human plasma, employing this compound as the internal standard to correct for matrix effects and variability in sample processing.
Experimental
Materials and Reagents
-
Analytes and Internal Standard: Rifabutin and this compound were of high purity (≥98%).
-
Solvents and Chemicals: Acetonitrile (B52724) (ACN), methanol (B129727) (MeOH), and formic acid (FA) were of LC-MS grade. Water was purified using a Milli-Q system. Human plasma (K2EDTA) was sourced from an accredited biobank.
Instrumentation
-
Liquid Chromatography: A high-performance liquid chromatography (HPLC) system capable of delivering accurate and precise gradients.
-
Mass Spectrometry: A triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source.
Standard Solutions
Stock solutions of rifabutin and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solutions with a mixture of methanol and water. Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions.
Sample Preparation
A simple protein precipitation method was employed for plasma sample extraction:
-
To 50 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the working internal standard solution (this compound).[2]
-
Add 150 µL of acetonitrile containing 0.1% trifluoroacetic acid (TFA) to precipitate proteins.[2]
-
Vortex the samples for 30 seconds.
-
Centrifuge the samples at 13,000 × g for 20 minutes at 10°C.[2]
-
Transfer 100 µL of the supernatant to a clean tube and dilute with 150 µL of water.[2]
-
Inject a small volume (e.g., 2 µL) of the final extract into the LC-MS/MS system.[2]
Caption: Plasma Sample Preparation Workflow.
Liquid Chromatography Conditions
-
Column: ACE® C18, 3 x 100 mm, 3 µm particle size[2]
-
Mobile Phase A: 0.5% Formic acid in Water
-
Mobile Phase B: 0.5% Formic acid in Acetonitrile
-
Flow Rate: 1.0 mL/min[2]
-
Gradient: A gradient elution can be optimized, but an isocratic elution with 45% Mobile Phase B is a good starting point.[2]
-
Column Temperature: 30°C[2]
-
Injection Volume: 2 µL[2]
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Rifabutin: m/z 847.7 → 815.4[1]
-
This compound: The precursor ion would be approximately m/z 854.7. The product ion would likely be m/z 822.4, assuming the fragmentation pattern is similar to the unlabeled compound.
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., curtain gas, collision gas, ion spray voltage, temperature).
Caption: LC-MS/MS Analytical Workflow.
Results and Discussion
The method was validated for linearity, accuracy, precision, selectivity, and recovery according to the FDA "Guidance for Industry: Bioanalytical Method Validation".
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 75 to 30,000 ng/mL for rifabutin in human plasma.[2][3] A weighted linear regression (1/x²) was used to achieve the best fit for the concentration-response relationship.[2] The lower limit of quantitation (LLOQ) was established at 75 ng/mL, with a coefficient of variation (%CV) of less than 20%.[2][3]
| Parameter | Result |
| Calibration Range | 75 - 30,000 ng/mL |
| Regression Model | Weighted Linear (1/x²) |
| Correlation Coefficient (r²) | > 0.99 |
| LLOQ | 75 ng/mL |
Table 1: Linearity and Sensitivity of the Rifabutin Assay.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: LLOQ, low, medium, and high. The results demonstrated that the method is both accurate and precise.[2]
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Accuracy (% Bias) |
| LLOQ | 75 | < 20% | < 20% | ± 20% | ± 20% |
| Low QC | 200 | < 15% | < 15% | ± 15% | ± 15% |
| Mid QC | 2000 | < 15% | < 15% | ± 15% | ± 15% |
| High QC | 25000 | < 15% | < 15% | ± 15% | ± 15% |
Table 2: Intra- and Inter-day Precision and Accuracy. (Note: Specific values are representative based on typical acceptance criteria).[2][4]
Recovery
The extraction recovery of rifabutin from human plasma was determined by comparing the peak areas of extracted samples to those of unextracted standards. The recovery was consistent across the different QC levels.
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) |
| Low QC | 200 | > 50% |
| Mid QC | 2000 | > 50% |
| High QC | 25000 | > 50% |
Table 3: Extraction Recovery of Rifabutin. (Note: A recovery of over 50% is generally considered acceptable).[1]
Selectivity and Matrix Effect
The selectivity of the method was assessed by analyzing blank plasma samples from multiple sources to check for interferences at the retention times of rifabutin and this compound. No significant interferences were observed. The matrix effect was evaluated and found to be minimal and compensated for by the use of the deuterated internal standard.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantitative analysis of rifabutin in human plasma. The simple sample preparation, coupled with the use of a stable isotope-labeled internal standard, ensures high-throughput and accurate results. This validated method is well-suited for supporting clinical and pharmacokinetic studies of rifabutin.
References
- 1. Simultaneous LC-MS-MS Determination of Lopinavir and Rifabutin in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of the rifamycin antibiotics rifabutin, rifampin, rifapentine and their major metabolites in human plasma via simultaneous extraction coupled with LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
Application Note: A High-Throughput Screening Workflow Utilizing Rifabutin-d7 for the Discovery of Novel Antibacterial Agents
Introduction
The rise of antibiotic-resistant bacteria necessitates the development of novel therapeutic agents. High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries for compounds that inhibit bacterial growth.[1][2] A significant challenge in HTS is the subsequent characterization of "hit" compounds, including their mechanism of action and potential for overcoming resistance. This application note describes a comprehensive HTS workflow that combines a primary screen for bacterial growth inhibition with a targeted secondary assay. The secondary assay utilizes Rifabutin-d7, a stable isotope-labeled internal standard, for the precise quantification of rifabutin (B1679326) uptake or efflux in bacteria via Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[3][4]
Rifabutin, a member of the rifamycin (B1679328) class of antibiotics, is a potent inhibitor of bacterial DNA-dependent RNA polymerase.[5][6] Its deuterated analogue, this compound, shares identical physicochemical properties, making it an ideal internal standard to correct for variations during sample preparation and analysis, thereby ensuring accurate quantification.[4][7] This workflow is designed to identify novel antibacterial compounds and subsequently probe their effects on bacterial membrane permeability or efflux pump activity by measuring changes in intracellular rifabutin concentration.
Mechanism of Action: Rifabutin
Rifabutin functions by inhibiting bacterial DNA-dependent RNA polymerase, the essential enzyme responsible for transcribing DNA into RNA.[5] This inhibition effectively halts protein synthesis, leading to bacterial cell death.[4] The high specificity for the prokaryotic enzyme over its mammalian counterpart contributes to its therapeutic window.
Experimental Workflow
The screening process is designed as a cascade. It begins with a large-scale primary screen to identify compounds that inhibit bacterial growth. Positive hits are then subjected to a secondary, more complex assay to characterize their effect on the accumulation of rifabutin, using this compound as an internal standard for robust LC-MS/MS quantification.
Data Presentation
The following tables summarize the inhibitory concentrations of Rifabutin against various bacterial strains and its cytotoxicity against mammalian cell lines. This data is crucial for designing experiments and interpreting results.
Table 1: Minimum Inhibitory Concentration (MIC) of Rifabutin against Various Bacterial Strains
| Bacterial Strain | Medium | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Staphylococcus aureus (MSSA) | - | 0.013 | - | [8] |
| Staphylococcus aureus (MRSA) | - | 0.013 | - | [8] |
| Acinetobacter baumannii (Carbapenem-Resistant) | Isocitrate-supplemented MHA | 0.008 | 1 | [9] |
| Acinetobacter baumannii (Carbapenem-Resistant) | Isocitrate-supplemented RPMI | 0.002 | 2 | [9] |
| Acinetobacter baumannii | RPMI | <0.05 | - | [10] |
| Acinetobacter baumannii | Mueller-Hinton II Broth | 3.13 | - | [10] |
| Escherichia coli | RPMI | 12.5 | >25 | [10][11] |
| Klebsiella pneumoniae | RPMI | 25 | >25 | [10][11] |
| Pseudomonas aeruginosa | RPMI | >25 | >25 | [10][11] |
Table 2: Cytotoxicity (CC₅₀) of Rifabutin against Mammalian Cell Lines
| Cell Line | Cell Type | Cytotoxicity (CC₅₀) | Reference |
| KBV20C | Human oral carcinoma | >10 µM | [12] |
| KB | Human oral carcinoma | >10 µM | [12] |
Experimental Protocols
Protocol 1: Primary High-Throughput Screen for Bacterial Growth Inhibition
This protocol is adapted for a 384-well format to screen a compound library for inhibitors of bacterial growth using optical density measurements.[1][13]
Materials:
-
Bacterial strain of interest (e.g., S. aureus ATCC 29213)
-
Tryptic Soy Broth (TSB) or other appropriate growth medium
-
384-well clear, flat-bottom microplates
-
Compound library plates (10 mM in DMSO)
-
Positive control (e.g., 10 mg/mL Kanamycin)
-
Negative control (DMSO)
-
Automated liquid handling system
-
Microplate reader capable of measuring absorbance at 600 nm (OD₆₀₀)
-
Plate incubator
Methodology:
-
Culture Preparation: Inoculate 5 mL of TSB with a single colony of the desired bacterium. Grow overnight at 37°C with shaking. The following day, dilute the saturated culture 1:500 in fresh TSB to achieve a starting density of approximately 1 x 10⁵ CFU/mL.[13]
-
Compound Plating: Using an automated liquid handler, transfer 200 nL of each compound from the 10 mM library stock plates into the corresponding wells of the 384-well assay plates. This results in a final compound concentration of 10 µM in a 20 µL final assay volume.
-
Control Plating:
-
Negative Control: Add 200 nL of DMSO to all wells in column 23.
-
Positive Control: Add 200 nL of a 10 mg/mL Kanamycin stock to all wells in column 24.
-
-
Bacterial Inoculation: Add 20 µL of the diluted bacterial culture to all wells of the assay plates.
-
Incubation: Cover the plates with low-evaporation lids and incubate at 37°C for 18-24 hours without shaking.[14]
-
Data Acquisition: Measure the optical density of each well at 600 nm (OD₆₀₀) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each compound using the formula: % Inhibition = 100 * (1 - (OD_compound - OD_positive) / (OD_negative - OD_positive))
-
Compounds demonstrating ≥90% inhibition are considered primary hits and are selected for secondary screening.
-
Protocol 2: Secondary Assay - Rifabutin Uptake Analysis using LC-MS/MS with this compound
This protocol quantifies the intracellular concentration of rifabutin in bacteria after treatment with a "hit" compound, using this compound as a stable isotope-labeled internal standard (SIL-IS).
Materials:
-
Bacterial strain and growth medium
-
Primary "hit" compounds
-
Rifabutin (analyte)
-
This compound (internal standard, TRC Canada)[3]
-
Phosphate Buffered Saline (PBS), ice-cold
-
Acetonitrile with 0.1% formic acid (Lysis/Precipitation Solution)
-
LC-MS/MS system (e.g., Sciex API 4000 or equivalent)
-
Reversed-phase C18 HPLC column
Methodology:
-
Bacterial Culture: Grow a 10 mL culture of the bacterial strain to mid-log phase (OD₆₀₀ ≈ 0.5).
-
Treatment: Aliquot 1 mL of the culture into microcentrifuge tubes. Add the primary "hit" compound at its IC₅₀ concentration and Rifabutin at a sub-MIC concentration (e.g., 0.1 µg/mL). Incubate for 1 hour at 37°C.
-
Cell Harvesting: Pellet the bacteria by centrifugation at 5,000 x g for 5 minutes at 4°C.
-
Washing: Discard the supernatant and wash the pellet twice with 1 mL of ice-cold PBS to remove extracellular compounds.
-
Sample Preparation & Lysis:
-
Resuspend the final bacterial pellet in 200 µL of the Lysis/Precipitation Solution.
-
Add 10 µL of a 1 µg/mL this compound solution to each sample.[3] This SIL-IS will correct for variability in extraction and matrix effects.[4][7]
-
Vortex vigorously for 1 minute to lyse cells and precipitate proteins.
-
-
Clarification: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
LC-MS/MS Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Inject the sample onto the LC-MS/MS system.
-
Use a reversed-phase C18 column with a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) to detect specific parent-to-daughter ion transitions for both Rifabutin and this compound.
-
-
Data Analysis: Calculate the ratio of the peak area of the Rifabutin analyte to the peak area of the this compound internal standard. Quantify the concentration of intracellular Rifabutin by comparing this ratio to a standard curve. An increased ratio in the presence of a "hit" compound suggests inhibition of efflux or increased uptake, while a decreased ratio suggests the opposite.
References
- 1. Frontiers | Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow [frontiersin.org]
- 2. Cell based High Throughput Screening Assays of Bacteria. – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 3. Validation and application of a quantitative LC-MS/MS assay for the analysis of first-line anti-tuberculosis drugs, rifabutin and their metabolites in human breast milk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 5. Rifabutin - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. wisdomlib.org [wisdomlib.org]
- 7. waters.com [waters.com]
- 8. Frontiers | Rifabutin: a repurposed antibiotic with high potential against planktonic and biofilm staphylococcal clinical isolates [frontiersin.org]
- 9. In vitro activity of rifabutin against 293 contemporary carbapenem-resistant Acinetobacter baumannii clinical isolates and characterization of rifabutin mode of action and resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Activity of Rifabutin and Rifampin against Antibiotic-Resistant Acinetobacter baumannii, Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Activity of Rifabutin and Rifampin against Antibiotic-Resistant Acinetobacter baumannii, Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. High-throughput assessment of bacterial growth inhibition by optical density measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mass Spectrometry Parameters for Rifabutin-d7
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analysis of Rifabutin-d7 using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mass spectrometry?
A1: this compound is a deuterium-labeled analog of Rifabutin (B1679326).[1][2] It is commonly used as an internal standard (IS) in analytical and pharmacokinetic research.[1][2] The use of a stable isotope-labeled internal standard like this compound improves the accuracy and precision of mass spectrometry and liquid chromatography methods for quantifying Rifabutin in biological samples.[1]
Q2: What is the typical analytical method for the quantification of Rifabutin and this compound?
A2: A common and effective method for the quantification of Rifabutin and its deuterated internal standard, this compound, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4][5][6][7] This technique offers high sensitivity and selectivity for the analysis of these compounds in complex matrices such as plasma and breast milk.[3][4][6]
Q3: Which ionization mode is most suitable for this compound analysis?
A3: Positive electrospray ionization (ESI) mode is the preferred method for the mass spectrometric detection of Rifabutin and this compound.[3][6][8]
Troubleshooting Guides
Q1: I am not seeing a strong signal for this compound. What are the optimal Multiple Reaction Monitoring (MRM) transitions?
A1: For optimal detection, the most sensitive and commonly used MRM transitions should be monitored. For Rifabutin, the transition is typically m/z 847.7 → 815.4.[3][6][8] For its deuterated internal standard, this compound, the recommended MRM transition is m/z 812.4 → 780.3.[9] Ensure your mass spectrometer is set to monitor these specific precursor and product ions.
Q2: My chromatographic peak shape is poor, or I am observing co-elution with matrix components. How can I improve my chromatography?
A2: Poor peak shape and co-elution can often be resolved by optimizing the liquid chromatography conditions. Consider the following:
-
Column Choice: A C18 column is frequently used for the separation of Rifabutin.[3][6][8][10][11] Examples of successfully used columns include Discovery HS C18 and Poroshell 120 EC-C18.[3][8][12]
-
Mobile Phase Composition: A common mobile phase consists of a mixture of acetonitrile (B52724) and an aqueous buffer, such as ammonium (B1175870) acetate (B1210297).[3][6][8] The gradient and isocratic elution parameters should be optimized to achieve the best separation.
-
Flow Rate: Adjusting the flow rate can also impact peak resolution and shape. A flow rate of 0.7 mL/min has been used effectively in some methods.[3][8]
Q3: I am experiencing significant matrix effects in my analysis of biological samples. What sample preparation techniques can I use to minimize this?
A3: Matrix effects can significantly impact the accuracy of your results. To mitigate these effects, consider the following sample preparation methods:
-
Protein Precipitation: This is a straightforward and common technique for removing proteins from biological samples like plasma.[10][12][13] A mixture of acetonitrile and methanol (B129727) is often used as the precipitation solution.[12]
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner sample extract compared to protein precipitation and is effective in reducing matrix effects.[12][13]
Q4: My results show high variability. How can I improve the precision and accuracy of my assay?
A4: High variability can stem from several factors. To improve precision and accuracy:
-
Internal Standard Usage: Ensure that this compound is used as the internal standard to correct for variations in sample preparation and instrument response.[1]
-
Method Validation: A thorough method validation according to regulatory guidelines is crucial.[10][14] This includes assessing linearity, precision, accuracy, and recovery.[4][10] The coefficient of variation (%CV) for precision and the deviation from theoretical concentrations for accuracy should be within acceptable limits, typically less than 15-20%.[10][14]
Quantitative Data Summary
Table 1: Mass Spectrometry Parameters for Rifabutin and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Rifabutin | 847.7 | 815.4 | ESI+ |
| This compound | 812.4 | 780.3 | ESI+ |
Table 2: Example Liquid Chromatography Parameters
| Parameter | Condition |
| Column | Discovery HS C18 (5 µm, 50 x 4.6 mm) |
| Mobile Phase | 85% Acetonitrile in 10 mM Ammonium Acetate Buffer (pH 4.5) |
| Flow Rate | 0.7 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Experimental Protocol: LC-MS/MS Analysis of Rifabutin in Human Plasma
This protocol provides a general procedure for the analysis of Rifabutin using this compound as an internal standard.
-
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 200 µL of a precipitation solution (e.g., acetonitrile containing the internal standard, this compound).
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
Liquid Chromatography
-
Use a C18 analytical column (e.g., Discovery HS C18, 5 µm, 50 x 4.6 mm).
-
Set the mobile phase to a mixture of acetonitrile and 10 mM ammonium acetate buffer (pH 4.5) at a ratio of 85:15 (v/v).
-
Maintain a flow rate of 0.7 mL/min.
-
Set the column oven temperature to 40°C.
-
Inject 10 µL of the prepared sample supernatant.
-
-
Mass Spectrometry
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Set the instrument to Multiple Reaction Monitoring (MRM) mode.
-
Monitor the transition of m/z 847.7 → 815.4 for Rifabutin.
-
Monitor the transition of m/z 812.4 → 780.3 for this compound.
-
Optimize source parameters such as curtain gas, collision gas, and declustering potential.
-
Visualizations
References
- 1. veeprho.com [veeprho.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Validation and application of a quantitative LC-MS/MS assay for the analysis of first-line anti-tuberculosis drugs, rifabutin and their metabolites in human breast milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of an LC-MS/MS method for the simultaneous determination of bedaquiline and rifabutin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous LC-MS-MS Determination of Lopinavir and Rifabutin in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
- 12. Validation and application of a quantitative LC-MS/MS assay for the analysis of first-line anti-tuberculosis drugs, rifabutin and their metabolites in human breast milk - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of rat urinary metabolites of rifabutin using LC-MSn and LC-HR-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of the rifamycin antibiotics rifabutin, rifampin, rifapentine and their major metabolites in human plasma via simultaneous extraction coupled with LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Peak Shape with Rifabutin-d7 in Chromatography
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape with Rifabutin-d7 in chromatographic analyses. The following frequently asked questions (FAQs) and troubleshooting guides address common issues to help you achieve optimal separation and accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape, such as tailing, for this compound?
Poor peak shape for this compound, a basic compound, often manifests as peak tailing. This asymmetry can compromise resolution and lead to inaccurate integration. The primary causes include:
-
Secondary Interactions: this compound, with its basic functional groups, can interact with acidic silanol (B1196071) groups on the surface of silica-based columns. These interactions lead to multiple retention mechanisms and result in tailing peaks.[1][2]
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of silanol groups, increasing their interaction with the basic this compound molecule.[3]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[1][4]
-
Column Degradation: Over time, columns can degrade, leading to a loss of performance and poor peak shape. This can be caused by the accumulation of contaminants or the dissolution of the silica (B1680970) packing material.[2][5]
-
Extra-Column Effects: Issues outside of the column, such as excessive tubing length, large detector cell volume, or poorly made connections, can contribute to band broadening and peak tailing.[2][6]
Q2: My this compound peak is tailing. How can I improve its shape?
To address peak tailing for this compound, consider the following troubleshooting steps:
-
Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 2-3) can suppress the ionization of silanol groups on the column, thereby reducing secondary interactions with the basic this compound.[6]
-
Use an End-Capped Column: Employ a highly deactivated, end-capped column. End-capping treats the residual silanol groups to make them less polar, minimizing secondary interactions.[1]
-
Add a Mobile Phase Modifier: Incorporating a small amount of a basic modifier, such as triethylamine (B128534) (TEA), can compete with this compound for active sites on the stationary phase, improving peak symmetry.
-
Reduce Sample Load: Dilute your sample or decrease the injection volume to avoid column overload.[7]
-
Check for Column Contamination: If the column is old or has been used with complex matrices, consider flushing it with a strong solvent or replacing it. A guard column can also help protect the analytical column from contaminants.[7][8]
Q3: All the peaks in my chromatogram, including this compound, are showing poor shape. What could be the issue?
When all peaks in a chromatogram exhibit similar distortion, the problem is likely related to the HPLC system or the column inlet rather than specific chemical interactions. Possible causes include:
-
Partially Blocked Column Frit: Debris from the sample, mobile phase, or system components can clog the inlet frit of the column, distorting the flow path and affecting all peaks.[8]
-
Column Void: A void or channel in the column packing bed can lead to peak distortion for all analytes. This can result from pressure shocks or the use of harsh mobile phases.
-
Injector Issues: Problems with the injector, such as a partially filled sample loop or a worn rotor seal, can cause broad or split peaks for all components.[9]
-
Solvent Mismatch: Injecting the sample in a solvent that is significantly stronger than the mobile phase can cause peak distortion. It is best to dissolve the sample in the initial mobile phase.[2][9]
Troubleshooting Guides
Guide 1: Systematic Approach to Troubleshooting Peak Tailing for this compound
This guide provides a step-by-step workflow for diagnosing and resolving peak tailing issues with this compound.
Caption: Troubleshooting workflow for this compound peak tailing.
Guide 2: Diagnosing System-Wide Peak Shape Problems
This guide outlines a logical progression for identifying the cause of poor peak shape affecting all components in a chromatogram.
Caption: Workflow for diagnosing universal peak shape issues.
Experimental Protocols
Protocol 1: Mobile Phase Optimization for this compound
This protocol describes how to optimize the mobile phase to improve the peak shape of this compound.
-
Initial Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30-70% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Temperature: 30 °C
-
Detection: UV at 275 nm
-
-
Procedure:
-
Prepare mobile phases A and B as described above.
-
Prepare a standard solution of this compound in the initial mobile phase composition (e.g., 70% A, 30% B).
-
Equilibrate the column with the initial mobile phase for at least 15 minutes.
-
Inject the this compound standard and record the chromatogram.
-
Evaluate the peak shape (tailing factor). A USP tailing factor between 0.9 and 1.2 is generally considered good.[3]
-
If peak tailing is observed, incrementally decrease the pH of mobile phase A by using a stronger acid (e.g., 0.1% Trifluoroacetic Acid) or a buffer (e.g., 20 mM phosphate (B84403) buffer at pH 2.5).
-
Repeat steps 3-5 with the modified mobile phase.
-
If tailing persists, consider adding a basic modifier like TEA to the mobile phase at a low concentration (e.g., 0.1%).
-
Data Presentation
Table 1: Effect of Mobile Phase pH on this compound Peak Tailing Factor
| Mobile Phase A Composition | Approximate pH | USP Tailing Factor |
| Water | 7.0 | > 2.0 |
| 0.1% Formic Acid in Water | 2.7 | 1.5 - 1.8 |
| 0.1% Trifluoroacetic Acid in Water | 2.0 | 1.1 - 1.3 |
Table 2: Recommended Starting Conditions for Rifabutin Analysis
| Parameter | Recommendation |
| Column | C18 or C8, end-capped |
| Mobile Phase | Methanol:Acetonitrile:Ammonium Acetate Buffer (50:45:05 v/v/v)[10] or Methanol:Water (75:25 v/v)[11][12] |
| Flow Rate | 1.0 - 1.2 mL/min[10][13] |
| Detection Wavelength | 275 nm or 278 nm[10][13] |
| Column Temperature | 28 °C[13] |
By systematically addressing the potential causes of poor peak shape and optimizing the analytical method, researchers can achieve symmetric and reproducible peaks for this compound, leading to more accurate and reliable chromatographic data.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. chromtech.com [chromtech.com]
- 4. uhplcs.com [uhplcs.com]
- 5. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. uhplcs.com [uhplcs.com]
- 7. mastelf.com [mastelf.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 10. ijpsr.com [ijpsr.com]
- 11. itmedicalteam.pl [itmedicalteam.pl]
- 12. itmedicalteam.pl [itmedicalteam.pl]
- 13. actascientific.com [actascientific.com]
Technical Support Center: Analysis of Rifabutin with Rifabutin-d7
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Rifabutin-d7 as an internal standard to minimize ion suppression in the analysis of rifabutin (B1679326) by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in rifabutin analysis?
A1: Ion suppression is a matrix effect that occurs during LC-MS/MS analysis where co-eluting endogenous or exogenous compounds in the sample matrix interfere with the ionization of the target analyte, in this case, rifabutin.[1][2] This interference leads to a decreased analyte signal, which can compromise the sensitivity, accuracy, and precision of the analytical method.[3][4] In bioanalytical studies, where rifabutin is often measured in complex matrices like plasma or tissue homogenates, ion suppression can lead to underestimation of the true concentration.[5]
Q2: How does using this compound help in minimizing ion suppression?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS) for rifabutin.[6][7] A SIL-IS is considered the gold standard for mitigating matrix effects, including ion suppression.[8] Because this compound is chemically and physically almost identical to rifabutin, it co-elutes and experiences the same degree of ion suppression.[8] By calculating the ratio of the rifabutin peak area to the this compound peak area, the variability in signal intensity caused by ion suppression can be normalized, leading to more accurate and precise quantification.[2]
Q3: I am observing low signal intensity for both rifabutin and this compound. What are the possible causes and solutions?
A3: Low signal for both the analyte and the internal standard suggests a significant matrix effect or issues with the analytical method. Here are some potential causes and troubleshooting steps:
-
Inefficient Sample Cleanup: The presence of a high concentration of interfering matrix components is a primary cause of ion suppression.[3]
-
Solution: Improve your sample preparation method. If you are using protein precipitation, consider switching to a more rigorous technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove more of the interfering components.[3]
-
-
Suboptimal Chromatographic Separation: Co-elution of rifabutin and this compound with highly suppressing matrix components can quench their signal.
-
Solution: Optimize the liquid chromatography method. This can include adjusting the mobile phase composition, changing the gradient profile, or trying a column with a different stationary phase to improve the separation of the analytes from the matrix interferences.[8]
-
-
Sample Dilution: High concentrations of matrix components can be reduced by diluting the sample.
Q4: My calibration curve for rifabutin is non-linear. Could this be related to ion suppression?
A4: Yes, ion suppression can lead to non-linearity in the calibration curve, especially at higher concentrations where the matrix effect may become more pronounced.[1] Another potential issue could be detector saturation.
-
Solution:
-
Internal Standard Correction: Ensure that you are plotting the peak area ratio of rifabutin to this compound against the concentration. The use of a SIL-IS should correct for concentration-dependent ion suppression.[9]
-
Injection Volume: If detector saturation is suspected, reducing the injection volume for higher concentration standards may resolve the issue.[9]
-
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution(s) |
| Low Rifabutin Signal, Normal this compound Signal | Degradation of rifabutin in the sample. | Investigate sample stability. Ensure proper storage conditions and consider the use of antioxidants if oxidative degradation is suspected. |
| Inaccurate spiking of rifabutin standards. | Re-prepare calibration standards and quality control samples. Verify the concentration of the rifabutin stock solution. | |
| High Variability in QC Samples | Inconsistent matrix effects between samples. | Utilize matrix-matched calibration standards and QC samples.[8] Ensure the sample preparation procedure is consistent and reproducible. The use of this compound should help normalize this variability.[8] |
| Peak Tailing or Splitting for Rifabutin and this compound | Poor chromatographic conditions. | Check for column degradation. Optimize the mobile phase pH to ensure a consistent ionization state of rifabutin. |
| Sample solvent is too strong. | Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. |
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a common method for extracting rifabutin from plasma samples.[10]
-
Sample Aliquoting: Aliquot 50 µL of human plasma into a microcentrifuge tube.
-
Internal Standard Spiking: Add a specific volume of this compound working solution (e.g., 25 µL of 400 ng/mL solution in methanol) to each plasma sample, standard, and quality control.[9]
-
Precipitation: Add a precipitating agent, such as acetonitrile (B52724) or methanol (B129727) (typically at a 3:1 or 4:1 ratio to the plasma volume).
-
Vortexing: Vortex the samples for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of 50:50 acetonitrile:water with 0.1% formic acid).
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Parameters
The following table provides a starting point for LC-MS/MS method development for rifabutin and this compound. Optimization will be required for your specific instrumentation and application.
| Parameter | Typical Condition |
| LC Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Methanol |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute rifabutin, then return to initial conditions for re-equilibration. |
| Injection Volume | 1 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
Mass Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Rifabutin | 847.4 | 815.4 |
| This compound | 854.4 | 822.4 |
Note: The exact m/z values may vary slightly depending on the instrument and calibration.
Visualizations
Caption: Experimental workflow for rifabutin analysis.
Caption: Mitigation of ion suppression with a SIL-IS.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. veeprho.com [veeprho.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of the rifamycin antibiotics rifabutin, rifampin, rifapentine and their major metabolites in human plasma via simultaneous extraction coupled with LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Rifabutin-d7 in Processed Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Rifabutin-d7 in processed biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns regarding the stability of this compound as an internal standard in bioanalysis?
A1: The primary concerns for this compound, as with any deuterated internal standard, are its potential for degradation during sample collection, processing, and storage, as well as the possibility of deuterium-hydrogen exchange.[1] These issues can lead to variability in the internal standard's signal intensity, which can compromise the accuracy and precision of the analytical method.[2] It is crucial to assess its stability under various conditions to ensure reliable quantification of the target analyte.[3]
Q2: Under what conditions is this compound expected to be stable in processed biological samples?
A2: While specific stability data for this compound is not extensively published, its stability is expected to be comparable to that of Rifabutin. Studies on Rifabutin have shown it to be stable in plasma for at least 6 hours at room temperature and for 24 hours at +4°C.[4] For long-term storage, stability has been demonstrated for at least 6 months at -80°C.[4] In whole blood, Rifabutin is stable for 24 hours at room temperature and for at least 72 hours at +4°C. All stability claims for this compound in a specific assay should be confirmed through validation experiments.
Q3: Can this compound undergo deuterium-hydrogen exchange?
A3: Deuterium-hydrogen exchange is a potential issue for all deuterated internal standards, especially for deuterium (B1214612) atoms located on heteroatoms or activated carbon atoms. While specific studies on the deuterium exchange of this compound were not found, it is a possibility that should be evaluated during method development and validation, particularly if the samples are subjected to harsh pH or high-temperature conditions.
Q4: How many freeze-thaw cycles can samples containing this compound typically endure?
A4: Bioanalytical method validation guidelines generally require that analytes and their internal standards be stable for a minimum of three freeze-thaw cycles. It is essential to perform a specific freeze-thaw stability study for this compound in the relevant biological matrix to confirm that its concentration remains unchanged after repeated freezing and thawing.
Q5: What is the acceptable level of variability for the this compound signal in a batch of samples?
A5: The response of the internal standard should be consistent across all samples in an analytical run. While there are no universally fixed acceptance criteria, a common practice is to investigate any samples where the internal standard response deviates by more than 50% from the mean response of the calibration standards and quality control samples. Significant variability can indicate issues with sample preparation, matrix effects, or instrument performance.
Troubleshooting Guide
| Observed Issue | Potential Causes | Recommended Actions |
| Consistently low or no this compound signal across all samples | 1. Error in internal standard spiking solution preparation (wrong concentration).2. Omission of the internal standard spiking step during sample preparation.3. Degradation of the this compound stock or working solution.4. Incorrect mass spectrometer settings for this compound. | 1. Verify the preparation and concentration of the spiking solution.2. Review the sample preparation procedure to ensure the internal standard was added.3. Assess the stability of the stock and working solutions.4. Check the mass spectrometer parameters, including the MRM transition, collision energy, and declustering potential. |
| Gradual decrease in this compound signal throughout the analytical run | 1. Adsorption of this compound to the autosampler vials or tubing.2. Post-preparative instability in the autosampler.3. Contamination of the ion source or mass spectrometer inlet. | 1. Use silanized or low-adsorption vials and tubing.2. Perform a post-preparative stability assessment to determine the maximum allowable time in the autosampler.3. Clean the ion source and mass spectrometer inlet according to the manufacturer's instructions. |
| High variability in this compound signal between samples | 1. Inconsistent sample preparation (e.g., variable extraction recovery).2. Presence of significant matrix effects (ion suppression or enhancement).3. Inconsistent injection volumes.4. Incomplete mixing of the internal standard with the sample. | 1. Ensure consistent execution of the sample preparation protocol.2. Evaluate matrix effects by comparing the response in matrix to the response in a neat solution.3. Check the autosampler for proper functioning and consistent injection volumes.4. Ensure thorough vortexing or mixing after adding the internal standard. |
| Presence of this compound signal in blank samples | 1. Carryover from a previous high-concentration sample.2. Contamination of the blank matrix or reagents with this compound. | 1. Inject blank solvent after a high-concentration sample to assess carryover.2. Analyze a new batch of blank matrix and reagents to identify the source of contamination. |
Quantitative Data Summary
The following table summarizes the stability of Rifabutin in biological matrices, which can be considered a proxy for the expected stability of this compound. However, it is imperative to validate the stability of this compound under the specific conditions of your assay.
| Stability Type | Matrix | Storage Condition | Duration | Analyte Stability | Reference |
| Short-Term (Bench-Top) | Plasma | Room Temperature | 6 hours | Stable | |
| Short-Term (Bench-Top) | Plasma | +4°C | 24 hours | Stable | |
| Short-Term (Bench-Top) | Whole Blood | Room Temperature | 24 hours | Stable | |
| Short-Term (Bench-Top) | Whole Blood | +4°C | 72 hours | Stable | |
| Long-Term | Plasma | -80°C | 6 months | Stable | |
| Freeze-Thaw | Plasma | -20°C / -70°C | 3 cycles | Stable |
Experimental Protocols
Protocol for Assessment of Freeze-Thaw Stability
Objective: To evaluate the stability of this compound in a biological matrix after repeated freeze-thaw cycles.
Materials:
-
Blank biological matrix (e.g., human plasma)
-
This compound stock solution
-
Validated LC-MS/MS method for Rifabutin
Procedure:
-
Prepare a pooled batch of the biological matrix spiked with this compound at low and high quality control (QC) concentrations.
-
Divide the spiked matrix into a sufficient number of aliquots.
-
Analyze a set of freshly prepared QC samples (n=3 for each level) to establish the baseline concentration (Time 0).
-
Freeze the remaining aliquots at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
Once thawed, refreeze the samples for at least 12 hours. This completes one freeze-thaw cycle.
-
Repeat the freeze-thaw process for a minimum of three cycles.
-
After the final thaw, analyze the samples (n=3 for each level) using the validated LC-MS/MS method.
-
Calculate the mean concentration of the freeze-thaw samples and compare it to the baseline concentration. The deviation should be within ±15%.
Caption: Workflow for Freeze-Thaw Stability Assessment of this compound.
Protocol for Assessment of Short-Term (Bench-Top) Stability
Objective: To evaluate the stability of this compound in a biological matrix at room temperature for a period representative of sample handling and processing time.
Materials:
-
Blank biological matrix
-
This compound stock solution
-
Validated LC-MS/MS method
Procedure:
-
Prepare a pooled batch of the biological matrix spiked with this compound at low and high QC concentrations.
-
Analyze a set of freshly prepared QC samples (n=3 for each level) to establish the baseline concentration (Time 0).
-
Leave the remaining spiked matrix aliquots on the laboratory bench at room temperature.
-
At predetermined time points (e.g., 2, 4, 6, and 24 hours), take aliquots (n=3 for each level) and process them for analysis.
-
Analyze the samples using the validated LC-MS/MS method.
-
Calculate the mean concentration at each time point and compare it to the baseline concentration. The deviation should be within ±15%.
Caption: Workflow for Bench-Top Stability Assessment of this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for variable this compound signal.
References
How to resolve chromatographic co-elution with Rifabutin-d7
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering chromatographic co-elution with Rifabutin-d7.
Troubleshooting Guide: Resolving Co-elution with this compound
Co-elution of an analyte with its deuterated internal standard can lead to inaccurate quantification. This guide provides a systematic approach to troubleshoot and resolve such issues during the analysis of Rifabutin (B1679326).
Question: What are the initial steps to confirm co-elution of this compound with an interfering peak?
Answer:
-
Analyze Blank Matrix: Inject a blank matrix sample (plasma, urine, etc.) without the internal standard. The presence of a peak at the retention time of this compound indicates a co-eluting endogenous interference.
-
Analyze Rifabutin Standard without Internal Standard: Inject a high concentration standard of Rifabutin alone. Check for any peaks at the retention time of this compound. This can help identify if a Rifabutin-related impurity or metabolite is causing the interference.
-
Review Mass Spectra: Carefully examine the mass spectra of the peak corresponding to this compound in problematic samples. Look for the presence of ions that are not characteristic of this compound, which would confirm the presence of a co-eluting compound.
Question: What are the common causes of co-elution with this compound and how can I address them?
Answer:
The primary causes of co-elution are often related to the presence of Rifabutin metabolites or endogenous matrix components with similar chromatographic behavior. The following troubleshooting workflow can help systematically address these issues.
Chromatographic Method Optimization
If a co-eluting interference is confirmed, modification of the chromatographic method is the most effective approach to achieve separation. Rifabutin is known to be extensively metabolized, and these metabolites are potential sources of interference.[1]
Question: What chromatographic parameters can I modify to resolve co-elution with this compound?
Answer:
You can systematically adjust the following parameters. The table below summarizes various reported LC-MS/MS conditions for Rifabutin analysis which can serve as a starting point for method development and troubleshooting.
Table 1: Reported Chromatographic Conditions for Rifabutin Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | ACE® C18 (3 x 100 mm) | Zodiac-100 C-18 (150 x 4.6 mm, 5 µm) | Zorbax Rx C-8 |
| Mobile Phase A | 0.5% Formic Acid in Water | 0.5% Trifluoroacetic Acid in Water | 0.05 M KH2PO4 + 0.05 M NaOAc (pH 4.0) |
| Mobile Phase B | Acetonitrile (B52724) | Acetonitrile | Acetonitrile |
| Composition | Isocratic: 55:45 (A:B)[2] | Isocratic: 30:70 (A:B)[3] | Isocratic: 53:47 (A:B)[4] |
| Flow Rate | 1.0 mL/min[2] | 1.2 mL/min | Not Specified |
| Temperature | 30°C | 28°C | Not Specified |
Experimental Protocol: A Step-by-Step Guide to Method Modification
-
Mobile Phase pH Adjustment:
-
Prepare a series of mobile phase A with slightly different pH values (e.g., ± 0.2 pH units).
-
Inject the sample with the modified mobile phase and observe the retention time and peak shape of this compound and the interfering peak. Changes in pH can alter the ionization state of the interfering compound, leading to a shift in its retention time.
-
-
Organic Modifier Modification:
-
If using acetonitrile, try substituting it with methanol (B129727) or a mixture of acetonitrile and methanol. The change in solvent polarity can affect the selectivity of the separation.
-
-
Gradient Adjustment:
-
If using an isocratic method, switch to a shallow gradient. Start with a lower percentage of the organic phase and gradually increase it. This can often provide better resolution for closely eluting peaks.
-
If already using a gradient, make it shallower around the elution time of this compound to increase the separation between the peaks.
-
-
Column Chemistry Evaluation:
-
If modifications to the mobile phase are insufficient, consider a different column chemistry. If you are using a C18 column, a C8 or a phenyl-hexyl column might offer different selectivity and resolve the co-elution.
-
Sample Preparation Optimization
If chromatographic modifications are not successful, the interference may be from the sample matrix. In such cases, optimizing the sample preparation procedure is necessary.
Question: How can I modify my sample preparation to remove interfering matrix components?
Answer:
-
Protein Precipitation: While a simple and fast technique, protein precipitation may not effectively remove all matrix interferences. If you are using this method, consider the following:
-
Solvent Selection: Test different precipitation solvents such as methanol, acetonitrile, or acetone.
-
Temperature: Perform the precipitation at a lower temperature (e.g., -20°C) to enhance protein removal.
-
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than protein precipitation.
-
Solvent System: Experiment with different extraction solvents (e.g., ethyl acetate, methyl tert-butyl ether) and aqueous phase pH values to selectively extract Rifabutin and leave the interference behind.
-
-
Solid-Phase Extraction (SPE): SPE offers the highest degree of selectivity for sample cleanup.
-
Sorbent Selection: Choose a sorbent that has a strong affinity for Rifabutin. A reverse-phase (C8 or C18) or a mixed-mode cation exchange sorbent could be effective.
-
Wash and Elution Steps: Optimize the wash steps to remove the interference while retaining Rifabutin on the sorbent. Then, use a specific elution solvent to recover the analyte with high purity.
-
Frequently Asked Questions (FAQs)
Q1: Could the co-elution be from a metabolite of Rifabutin?
A1: Yes, this is a strong possibility. Rifabutin is known to be extensively metabolized in vivo, forming over 20 biotransformation products. Some of these metabolites may have similar chromatographic properties to Rifabutin and its deuterated internal standard. If you suspect a metabolite is the cause, optimizing the chromatographic separation is the most direct way to resolve the issue.
Q2: My method was validated, but now I'm seeing co-elution. What could be the reason?
A2: This could be due to a change in the patient population, leading to different metabolite profiles or the presence of co-administered drugs that interfere with the analysis. It is also possible that the chromatographic column performance has degraded over time. Re-evaluating the method with the current sample set and a new column is recommended.
Q3: Can I use a different deuterated internal standard?
A3: While this compound is a common choice, if co-elution cannot be resolved, you could consider a different stable isotope-labeled internal standard with a larger mass difference (e.g., ¹³C, ¹⁵N labeled). However, this would require re-validation of the method.
Q4: Are there any alternative analytical techniques to LC-MS/MS for Rifabutin analysis?
A4: While LC-MS/MS is the most common and sensitive method, other techniques like High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) have been used. However, these methods may lack the sensitivity and selectivity of LC-MS/MS, especially for complex biological matrices. Micellar Liquid Chromatography has also been explored as an eco-friendly alternative.
References
- 1. Identification of rat urinary metabolites of rifabutin using LC-MSn and LC-HR-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. actascientific.com [actascientific.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Rifabutin and Rifabutin-d7 Recovery
Welcome to the technical support center for improving the recovery of rifabutin (B1679326) and its deuterated internal standard, Rifabutin-d7, from complex biological matrices. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting rifabutin and this compound from biological samples?
A1: The most prevalent extraction techniques for rifabutin and its internal standards from complex matrices like plasma, serum, and tissue homogenates include:
-
Solid-Phase Extraction (SPE): A highly selective method that can provide clean extracts.[1][2]
-
Liquid-Liquid Extraction (LLE): A conventional method effective for separating compounds based on their differential solubility in two immiscible liquid phases.
-
Solid-Supported Liquid-Liquid Extraction (SLE): An alternative to traditional LLE that uses a solid support, which can reduce solvent consumption and prevent emulsion formation.[3]
-
Protein Precipitation (PPT): A rapid and straightforward technique for removing proteins from the sample, often used in high-throughput applications.[4][5][6]
Q2: Why is the recovery of my internal standard, this compound, also low?
A2: Since this compound is a deuterated form of rifabutin, it has very similar physicochemical properties. Therefore, any issues affecting the extraction efficiency of rifabutin, such as suboptimal pH, inappropriate solvent selection, or matrix effects, will likely impact this compound in a similar manner. Consistent recovery of the internal standard is crucial for accurate quantification.
Q3: What is the significance of the logP value of rifabutin in selecting an extraction method?
A3: Rifabutin has a logP value of 3.2, indicating it is a lipophilic compound.[7] This property makes it suitable for reverse-phase SPE and extraction with non-polar organic solvents in LLE. For SLE, which is well-suited for compounds with moderate to low polarity (logP > 2), rifabutin is an ideal candidate.[3]
Q4: How do matrix effects impact the analysis of rifabutin?
A4: Matrix effects, caused by co-eluting endogenous components from the biological sample, can lead to ion suppression or enhancement in the mass spectrometer, resulting in inaccurate quantification.[8][9][10] Complex matrices like plasma are rich in proteins and phospholipids (B1166683) that are known to cause these interferences.[8] A good sample preparation method is essential to minimize matrix effects.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Low recovery of both rifabutin and this compound | Suboptimal pH during extraction: The extraction efficiency of rifabutin is pH-dependent.[11][12] | Adjust the pH of the sample to optimize the extraction. For LLE, a pH of 2 has been shown to be effective.[11] For SPE, a pH of 4.0 has been used in the mobile phase.[13] Experiment with a pH range around the pKa of rifabutin (6.9) to find the optimal condition for your specific matrix and extraction method.[14] |
| Inappropriate extraction solvent (LLE/SLE): The solvent may not be effectively partitioning the analyte from the aqueous sample. | For LLE, dichloromethane (B109758) has been shown to provide a high degree of extraction.[11] For SLE, a mixture of methyl tertiary butyl ether (MTBE) and ethyl acetate (B1210297) (50:50) with 0.5-1% acetic acid is a good starting point.[3] | |
| Inefficient elution from SPE cartridge: The elution solvent may not be strong enough to desorb the analyte from the sorbent. | For a C8 SPE column, methanol (B129727) has been successfully used for elution.[13] If recovery is still low, consider a stronger solvent or a combination of solvents. Ensure the sorbent bed does not dry out before elution. | |
| Inconsistent recovery between samples | Matrix variability: Biological samples can have significant inter-individual variability, leading to inconsistent matrix effects. | The use of a deuterated internal standard like this compound is crucial to compensate for this variability. Ensure the internal standard is added to all samples, standards, and quality controls at the beginning of the extraction process.[5] |
| Emulsion formation (LLE): Emulsions can form at the interface of the aqueous and organic layers, trapping the analyte and leading to poor and variable recovery. | Consider using SLE, which avoids the formation of emulsions.[3] If using LLE, try adding salt to the aqueous phase or centrifuging at a higher speed to break the emulsion. | |
| High background or interfering peaks in chromatogram | Insufficient sample cleanup: The extraction method may not be effectively removing all interfering components from the matrix. | Protein precipitation is a quick but less clean method.[4][5] For cleaner extracts, consider using SPE or SLE.[3][13] Optimizing the wash steps in your SPE protocol can also help remove interferences. |
| Carryover from previous injections: The analyte may be adsorbing to components of the LC-MS/MS system.[15] | Implement a robust wash protocol for the autosampler and injection port. A "duplicated" solvent gradient method can help identify the source of carryover.[16] |
Quantitative Data Summary
The following tables summarize recovery data from various studies to provide a benchmark for your experiments.
Table 1: Rifabutin Recovery and Stability
| Parameter | Result | Method | Reference |
| Recovery | 98.53 - 99.56% | Protein Precipitation | [7] |
| Freeze-Thaw Stability | 101.36 - 106.54% | LC-MS/MS | [7] |
| Short-Term Stability | 100.56 - 105.79% | LC-MS/MS | [7] |
| Bench-Top Stability | 97.73 - 107.59% | LC-MS/MS | [7] |
| Autosampler Stability | 100.55 - 108.15% | LC-MS/MS | [7] |
| Long-Term Stability | 97.13 - 103.42% | LC-MS/MS | [7] |
Table 2: Linearity and Quantitation Limits
| Parameter | Concentration Range | Method | Reference |
| Linearity Range | 5 - 600 ng/mL | HPLC-UV | [13] |
| Lower Limit of Quantitation (LLOQ) | 5 ng/mL | HPLC-UV | [13] |
| Dynamic Range | 75 - 30,000 ng/mL | LC-MS/MS | [4][5] |
Experimental Protocols
Below are detailed methodologies for common extraction techniques.
Protocol 1: Solid-Supported Liquid-Liquid Extraction (SLE)
This protocol is adapted from a method for extracting rifabutin from serum.[3]
-
Sample Pre-treatment: To 200 µL of serum, add an appropriate amount of this compound internal standard solution. Vortex to mix.
-
Adsorption: Load the pre-treated sample onto a HyperSep SLE 200 mg/3 mL cartridge. Apply a gentle vacuum or positive pressure to draw the sample into the cartridge bed. Allow the sample to adsorb for 5 minutes.
-
Elution: Add 1.4 mL of an elution solvent consisting of methyl tertiary butyl ether (MTBE) and ethyl acetate (50:50, v/v) containing 0.5-1% acetic acid. Draw the solvent through the cartridge at a rate of approximately 1 mL/min and collect the eluate.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol is based on a method for extracting rifabutin from human plasma using a C8 SPE column.[13]
-
Sample Pre-treatment: To 1 mL of plasma, add the this compound internal standard.
-
Column Conditioning: Condition a C8 Bond Elut extraction column with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE column.
-
Washing: Wash the column with 1 mL of water to remove polar interferences.
-
Elution: Elute the rifabutin and this compound with 1 mL of methanol.
-
Drying and Reconstitution: Dry the eluate under nitrogen and reconstitute in 250 µL of the mobile phase.
Protocol 3: Protein Precipitation (PPT)
This is a general protocol for protein precipitation, which is a rapid but less selective method.[4][5][6]
-
Sample Aliquoting: Take a 50 µL aliquot of the plasma sample.
-
Internal Standard Addition: Add 25 µL of the working this compound internal standard solution.
-
Precipitation: Add 150 µL of a precipitation solvent (e.g., acetonitrile (B52724) with 0.1% trifluoroacetic acid). Vortex thoroughly.
-
Incubation and Centrifugation: Incubate the samples at 5°C for at least 1 hour. Centrifuge at 13,000 x g for 20 minutes at 10°C.
-
Supernatant Transfer and Dilution: Transfer 100 µL of the clear supernatant to a clean tube and dilute with 150 µL of water.
-
Analysis: Transfer the diluted supernatant to an injection vial for LC-MS/MS analysis.
Visualizations
The following diagrams illustrate the experimental workflows.
Caption: Workflow for Solid-Supported Liquid-Liquid Extraction (SLE).
Caption: Workflow for Solid-Phase Extraction (SPE).
Caption: Workflow for Protein Precipitation (PPT).
References
- 1. Current trends in sample preparation by solid-phase extraction techniques for the determination of antibiotic residues in foodstuffs: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. lcms.cz [lcms.cz]
- 4. Determination of the rifamycin antibiotics rifabutin, rifampin, rifapentine and their major metabolites in human plasma via simultaneous extraction coupled with LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New approach to rifampicin stability and first-line anti-tubercular drug pharmacokinetics by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wisdomlib.org [wisdomlib.org]
- 8. benchchem.com [benchchem.com]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bataviabiosciences.com [bataviabiosciences.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Determination of rifabutin in human plasma by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacology, Dosing, and Side Effects of Rifabutin as a Possible Therapy for Antibiotic-Resistant Acinetobacter Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 15. zefsci.com [zefsci.com]
- 16. researchgate.net [researchgate.net]
Dealing with in-source fragmentation of Rifabutin-d7
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering in-source fragmentation of Rifabutin-d7 during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is a deuterium-labeled version of Rifabutin, a rifamycin (B1679328) antibiotic. It is commonly used as an internal standard in mass spectrometry-based bioanalytical methods. The deuterium (B1214612) labeling provides a mass shift from the unlabeled analyte, allowing for accurate quantification by correcting for variations in sample preparation and instrument response.
Q2: What is in-source fragmentation and why is it a concern for this compound?
A2: In-source fragmentation is the breakdown of an analyte within the ion source of a mass spectrometer before it reaches the mass analyzer.[1][2] This can lead to a decreased signal for the intended precursor ion and an increased signal for fragment ions. For this compound, which is a relatively large and thermally labile molecule, excessive in-source fragmentation can compromise the accuracy and precision of quantitative assays by reducing the abundance of the molecular ion used for quantification.[3]
Q3: What are the primary causes of in-source fragmentation of this compound?
A3: The main contributors to in-source fragmentation are elevated energetic conditions within the ion source. This includes:
-
High Cone Voltage (or Fragmentor/Declustering Potential): This voltage accelerates ions from the atmospheric pressure region of the ion source into the mass analyzer. Higher voltages increase the kinetic energy of the ions, leading to more energetic collisions with gas molecules and subsequent fragmentation.[1][4]
-
High Source and Desolvation Temperatures: Elevated temperatures can provide thermal energy to the analyte ions, making them more prone to fragmentation upon collision.
Q4: Can I use a fragment ion for quantification if in-source fragmentation is unavoidable?
A4: While it is generally preferable to use the precursor ion for quantification due to better specificity, using a consistent and intense fragment ion can be a viable strategy. However, it is crucial to ensure that the fragmentation process is reproducible across all samples and calibration standards. This approach requires careful validation to demonstrate that it does not compromise the accuracy of the results.
Troubleshooting Guide: In-Source Fragmentation of this compound
This guide provides a systematic approach to diagnose and mitigate in-source fragmentation of this compound.
Issue: Low abundance of the this compound precursor ion and high abundance of fragment ions.
Step 1: Confirm In-Source Fragmentation
-
Procedure: Infuse a solution of this compound directly into the mass spectrometer. Acquire full scan mass spectra while ramping the cone voltage from a low value (e.g., 20 V) to a high value (e.g., 100 V).
-
Expected Observation: If in-source fragmentation is occurring, you will observe a decrease in the intensity of the precursor ion (e.g., [M+H]⁺) and a corresponding increase in the intensity of one or more fragment ions as the cone voltage increases.
Step 2: Optimize Cone Voltage (Fragmentor/Declustering Potential)
-
Objective: To find the optimal cone voltage that maximizes the precursor ion signal while minimizing fragmentation.
-
Protocol: See the detailed "Experimental Protocol for Cone Voltage Optimization" below. The goal is to select a voltage that provides a robust precursor ion signal with minimal contribution from fragment ions.
Step 3: Optimize Source and Desolvation Temperatures
-
Objective: To ensure efficient desolvation of the analyte without inducing thermal fragmentation.
-
Protocol:
-
Set the optimized cone voltage from the previous step.
-
Begin with a lower desolvation temperature (e.g., 300 °C) and infuse the this compound solution.
-
Gradually increase the desolvation temperature in increments of 25-50 °C and monitor the precursor ion signal.
-
Identify the temperature range that provides the best signal intensity without a significant drop, which might indicate thermal degradation.
-
Repeat the process for the source temperature, typically in smaller increments (e.g., 10-20 °C).
-
Step 4: Evaluate Gas Flow Rates
-
Objective: To optimize nebulizer and drying gas flow rates for efficient droplet formation and desolvation.
-
Protocol:
-
Using the optimized cone voltage and temperatures, systematically vary the nebulizer and drying gas flow rates.
-
Monitor the stability and intensity of the precursor ion signal.
-
Aim for the lowest gas flows that provide a stable and intense signal, as excessively high flows can sometimes lead to decreased sensitivity.
-
Step 5: Check for Ion Source Contamination
-
Rationale: A contaminated ion source can sometimes lead to unstable ionization and increased fragmentation.
-
Action: If the above steps do not resolve the issue, consider cleaning the ion source components according to the manufacturer's recommendations.
Data Presentation
Table 1: Illustrative Effect of Cone Voltage on this compound Fragmentation
| Cone Voltage (V) | Precursor Ion [M+H]⁺ Relative Intensity (%) | Fragment Ion A Relative Intensity (%) | Fragment Ion B Relative Intensity (%) |
| 20 | 100 | 5 | 2 |
| 40 | 85 | 15 | 5 |
| 60 | 60 | 35 | 10 |
| 80 | 30 | 60 | 25 |
| 100 | 10 | 80 | 40 |
Note: This table provides representative data to illustrate the general trend of in-source fragmentation with increasing cone voltage. The optimal voltage for your instrument and method will need to be determined experimentally.
Table 2: Typical Starting Parameters for this compound Analysis
| Parameter | Typical Range | Considerations |
| Ionization Mode | Positive ESI | Rifabutin contains basic nitrogen atoms that are readily protonated. |
| Capillary Voltage | 1.0 - 3.5 kV | Optimize for stable spray and maximum signal. |
| Cone Voltage | 20 - 60 V | A critical parameter to minimize fragmentation. Lower values are generally better. |
| Source Temperature | 120 - 150 °C | Keep as low as possible to prevent thermal degradation. |
| Desolvation Temp. | 350 - 500 °C | Optimize for efficient solvent removal without causing fragmentation. |
| Nebulizer Gas Flow | Instrument Dependent | Adjust for a stable spray. |
| Drying Gas Flow | Instrument Dependent | Ensure efficient desolvation. |
Experimental Protocols
Experimental Protocol for Cone Voltage Optimization
Objective: To determine the optimal cone voltage that maximizes the signal of the this compound precursor ion while minimizing in-source fragmentation.
Materials:
-
This compound standard solution (e.g., 100 ng/mL in a suitable solvent like methanol (B129727) or acetonitrile).
-
Mass spectrometer with an electrospray ionization (ESI) source.
-
Syringe pump for direct infusion.
Methodology:
-
Instrument Setup:
-
Set the mass spectrometer to operate in positive ion mode.
-
Configure the instrument for full scan acquisition over a mass range that includes the precursor and expected fragment ions of this compound.
-
Set initial source parameters (e.g., capillary voltage, source temperature, desolvation temperature, and gas flows) to moderate, manufacturer-recommended values.
-
-
Infusion:
-
Infuse the this compound standard solution at a constant flow rate (e.g., 10 µL/min) into the ESI source.
-
-
Cone Voltage Ramp:
-
Begin with a low cone voltage (e.g., 20 V).
-
Acquire a mass spectrum and record the intensities of the precursor ion and any significant fragment ions.
-
Increase the cone voltage in discrete steps (e.g., 10 V increments) up to a higher value (e.g., 100 V).
-
At each step, allow the signal to stabilize before acquiring the mass spectrum.
-
-
Data Analysis:
-
Create a table or plot of the intensities of the precursor and fragment ions as a function of the cone voltage.
-
Select the cone voltage that provides the highest intensity for the precursor ion with the lowest relative intensity of fragment ions. This may be a compromise to ensure sufficient overall signal intensity.
-
Visualizations
References
Technical Support Center: Rifabutin-d7 Calibration Curve Linearity
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and answers to frequently asked questions regarding linearity in analytical calibration curves using Rifabutin-d7 as an internal standard.
Troubleshooting Guide: Common Linearity Issues
When developing and validating bioanalytical methods, achieving a linear calibration curve is critical for accurate quantification. Below is a table outlining common problems that can lead to non-linearity, their probable causes, and recommended solutions.
| Problem ID | Issue Observed | Potential Cause(s) | Recommended Solution(s) |
| L-01 | Poor Correlation Coefficient (r² < 0.99) | 1. Inaccurate Standard Preparation: Errors in serial dilutions or stock solution concentration.[1] 2. Inappropriate Calibration Range: Range is too wide, extending into non-linear response regions.[2] 3. Suboptimal Regression Model: Using a linear model when the response is inherently non-linear (e.g., quadratic). | 1. Carefully re-prepare all calibration standards using calibrated pipettes and Class A volumetric flasks. Use a validated stock solution.[1] 2. Narrow the concentration range. If a wide range is necessary, consider using a weighted regression model (e.g., 1/x or 1/x²) or a quadratic fit. 3. Evaluate different regression models. Check regulatory guidelines (e.g., ICH M10) for acceptable models.[3] |
| L-02 | Curve Flattening at High Concentrations | 1. Detector Saturation: The mass spectrometer detector is overwhelmed by a high concentration of ions.[1] 2. Ion Source Saturation: The electrospray ion source cannot efficiently ionize the analyte at high concentrations.[1] | 1. Dilute samples to fall within the linear range of the assay.[1] 2. Reduce the injection volume for high-concentration samples. 3. Optimize ion source parameters (e.g., gas flow, temperature) to improve ionization efficiency. |
| L-03 | High Deviation in Back-Calculated Concentrations | 1. Matrix Effects: Components in the biological matrix (e.g., plasma, urine) suppress or enhance the ionization of the analyte, but not the internal standard, to the same degree across the concentration range.[1] 2. Inconsistent Internal Standard (IS) Response: Variability in the IS peak area across the calibration curve.[1] | 1. Improve the sample extraction procedure (e.g., switch from protein precipitation to SPE or LLE) to remove interfering matrix components.[3] 2. Ensure the IS (this compound) is added precisely and consistently to every standard and sample. Verify the IS response is stable across the run.[1] |
| L-04 | Inconsistent or Irreproducible Curve | 1. Instrument Instability: Fluctuations in the LC or MS system performance during the analytical run. 2. Analyte/IS Instability: Degradation of Rifabutin or this compound in the prepared samples (e.g., bench-top instability). | 1. Equilibrate the LC-MS/MS system thoroughly before starting the run. Monitor system suitability throughout the analysis. 2. Perform stability assessments (e.g., freeze-thaw, bench-top) during method validation to ensure analyte stability under experimental conditions.[3][4] |
Frequently Asked Questions (FAQs)
Q1: What are the regulatory acceptance criteria for calibration curve linearity?
Regulatory bodies like the FDA and EMA, harmonized under the ICH M10 guideline, have established clear criteria for accepting a calibration curve during bioanalytical method validation.[3][5][6] The key requirements are summarized below.
| Parameter | Acceptance Criterion |
| Calibration Points | A minimum of 6 non-zero concentration levels, plus a blank (matrix without analyte or IS) and a zero sample (matrix with IS only). |
| Correlation Coefficient (r or r²) | While historically emphasized, a high r² value (e.g., >0.99) alone is not sufficient. Visual inspection of the curve and residual plots are critical. |
| Regression Model | The simplest model that adequately describes the concentration-response relationship should be used. A weighted linear regression (e.g., 1/x²) is common for LC-MS/MS data to account for heteroscedasticity. |
| Accuracy of Back-Calculated Concentrations | For at least 75% of the calibration standards, the back-calculated concentration must be within ±15% of the nominal value. For the Lower Limit of Quantitation (LLOQ), it must be within ±20%.[2] |
Q2: Why is my curve non-linear even when using a deuterated internal standard like this compound?
While a stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard and corrects for many sources of variability (e.g., extraction recovery, injection volume), it cannot fix all issues.[3] Common reasons for non-linearity even with a SIL-IS include:
-
Detector/Ion Source Saturation: At very high concentrations, both the analyte and the IS can saturate the detector. Since this effect is non-proportional, the peak area ratio may no longer be linear.[1]
-
Concentration-Dependent Matrix Effects: Severe ion suppression or enhancement can affect the analyte and IS differently if they do not perfectly co-elute or if the interfering matrix components are present at very high levels.[1]
-
Errors in Standard Preparation: A simple mistake in the dilution series will lead to a non-linear relationship regardless of the internal standard used.[1]
Q3: What is a "matrix effect" and how can I minimize it?
A matrix effect is the alteration of analyte ionization (suppression or enhancement) due to co-eluting components from the sample matrix (e.g., salts, lipids, proteins).[3] This can lead to inaccurate and imprecise results and cause non-linearity. To minimize matrix effects:
-
Optimize Chromatography: Develop a chromatographic method that separates the analyte of interest from the bulk of the matrix components.
-
Improve Sample Preparation: Use more rigorous extraction techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) instead of a simple "dilute-and-shoot" or protein precipitation.[3]
-
Use a SIL-IS: A co-eluting SIL-IS like this compound is the most effective way to compensate for matrix effects, as it experiences the same suppression or enhancement as the analyte.[3]
Q4: Should I force my calibration curve through the origin (0,0)?
No, for bioanalytical methods, the regression line should not be forced through the origin. A calibration curve must include a blank sample (matrix without analyte or IS) and a zero sample (matrix with IS only) to demonstrate the absence of interference at a concentration of zero. The y-intercept of the regression line provides information about the assay's background noise or bias.
Experimental Protocol: Example Calibration Curve Preparation for Rifabutin in Plasma
This section provides a generalized protocol for preparing calibration standards for the quantification of Rifabutin in human plasma using this compound as an internal standard, based on common LC-MS/MS methodologies.
1. Preparation of Stock and Working Solutions:
-
Rifabutin Stock (1 mg/mL): Accurately weigh and dissolve Rifabutin reference standard in a suitable organic solvent (e.g., methanol).
-
This compound IS Stock (1 mg/mL): Prepare the internal standard stock solution in the same manner.
-
Working Standard Solutions: Perform serial dilutions of the Rifabutin stock solution with 50:50 acetonitrile (B52724):water to create a series of working solutions for spiking.
-
IS Working Solution: Dilute the this compound stock to a constant concentration (e.g., 100 ng/mL) that will be added to all standards, QCs, and samples.
2. Preparation of Calibration Standards (in Matrix):
-
Prepare a set of at least eight calibration standards by spiking blank human plasma with the Rifabutin working standard solutions. A typical concentration range for Rifabutin could be 1 ng/mL to 1000 ng/mL.
-
For a 50 µL sample volume, you might add 5 µL of the appropriate working standard to 45 µL of blank plasma.
3. Sample Extraction (Protein Precipitation Example):
-
Aliquot 50 µL of each calibration standard into a microcentrifuge tube.
-
Add 25 µL of the IS working solution (this compound) to each tube.
-
Add 150 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex mix thoroughly and centrifuge at high speed (e.g., 13,000 x g) for 10-20 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis. Dilution with water may be required depending on the LC method.
4. Data Analysis:
-
Generate the calibration curve by plotting the peak area ratio (Rifabutin peak area / this compound peak area) versus the nominal concentration of the standards.
-
Apply the most appropriate regression model (e.g., linear, weighted 1/x²) to fit the data.
Workflow and Logic Diagrams
The following diagram illustrates a logical workflow for troubleshooting calibration curve linearity issues.
References
- 1. japsonline.com [japsonline.com]
- 2. Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. academic.oup.com [academic.oup.com]
Validation & Comparative
A Comparative Guide to Internal Standards for Rifabutin Quantification using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals: A Cross-Validation Overview of Rifabutin (B1679326) Assays with Different Internal Standards
The accurate quantification of rifabutin, a key anti-mycobacterial agent, is crucial in both clinical and research settings. The choice of an appropriate internal standard (IS) is a critical factor in the development of robust and reliable bioanalytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variations in extraction efficiency, matrix effects, and instrument response. This guide provides a comparative overview of different internal standards used in published rifabutin assays, summarizing their performance based on available validation data.
Comparative Analysis of Assay Performance
The following table summarizes the performance characteristics of various validated LC-MS/MS methods for the quantification of rifabutin, categorized by the internal standard used. The data presented is compiled from multiple studies to facilitate a cross-comparison.
| Internal Standard | Analyte | Lower Limit of Quantification (LLOQ) | Linearity (r²) | Accuracy (% Bias) | Precision (% CV) | Recovery (%) | Matrix | Reference |
| Rifabutin-d7 (B1157893) | Rifabutin | 0.0150 µg/mL | >0.99 | Within ±15% | <15% | 76.7 - 99.1 | Breast Milk | [1][2] |
| Deacetyl rifabutin | 0.00751 µg/mL | >0.99 | Within ±15% | <15% | 76.7 - 99.1 | Breast Milk | [1][2] | |
| Rifampicin-IS | Rifabutin | 75 ng/mL | Not Reported | <10.0% Deviation | <5.8% | Not Reported | Human Plasma | [3] |
| Raloxifene (B1678788) | Rifabutin | 1 ng/mL | ≥ 0.99 | Within ±15% | <15% | >50% | Human Plasma | [4] |
| Phenacetin (B1679774) | Lopinavir (co-analyte) | 0.5 µg/mL | ≥ 0.99 | Within ±15% | <15% | >90% | Human Plasma | [4] |
Note: The performance of phenacetin is included as it was used as an internal standard for a co-analyte (lopinavir) in a method that also quantified rifabutin, providing context for multi-analyte assays.
Experimental Workflows and Methodologies
The general workflow for the quantification of rifabutin in biological matrices involves sample preparation, chromatographic separation, and mass spectrometric detection. The choice of internal standard can influence the specifics of each step.
Detailed Experimental Protocols
Below are summaries of the methodologies employed in the referenced studies.
Method 1: Rifabutin Assay using this compound as Internal Standard in Breast Milk [1][2]
-
Sample Preparation: Details of the extraction method from breast milk were not fully specified in the abstract but would typically involve a protein precipitation or liquid-liquid extraction step.
-
Chromatographic Conditions:
-
Column: Not specified in the abstract.
-
Mobile Phase: Not specified in the abstract.
-
Flow Rate: Not specified in the abstract.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor-product ion transitions for rifabutin and this compound are crucial for selective detection.
-
Method 2: Rifabutin Assay using Rifampicin-IS as Internal Standard in Human Plasma [3]
-
Sample Preparation: A protein precipitation method was utilized.[3]
-
Chromatographic Conditions:
-
Column: ACE® C18 column (3 × 100 mm).[3]
-
Mobile Phase: A mixture of formic acid, water, and acetonitrile (B52724).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
-
Mass Spectrometry:
-
Ionization Mode: Not explicitly stated but typically ESI+ for rifamycins.
-
Detection: MS/MS detection was used.[3]
-
Method 3: Rifabutin Assay using Raloxifene as Internal Standard in Human Plasma [4]
-
Sample Preparation: Liquid-liquid extraction with 60% n-hexane in ethyl acetate (B1210297).[4]
-
Chromatographic Conditions:
-
Column: Discovery HS C18 column (5 μm, 50 × 4.6 mm).[4]
-
Mobile Phase: 85% acetonitrile in 10 mM ammonium (B1175870) acetate buffer (pH 4.5).[4]
-
Flow Rate: 0.7 mL/min.[4]
-
-
Mass Spectrometry:
Discussion and Recommendations
The choice of an internal standard significantly impacts the reliability of a bioanalytical method.
-
Isotopically Labeled Internal Standards (e.g., this compound): These are generally considered the "gold standard" as their physicochemical properties are nearly identical to the analyte. This leads to very similar behavior during sample preparation and analysis, effectively compensating for matrix effects and extraction variability. The data for this compound demonstrates good performance in a complex matrix like breast milk.[1][2]
-
Structurally Similar Analogs (e.g., Rifampicin): Using a related compound like rifampicin (B610482) as an internal standard can be a cost-effective alternative. However, differences in structure may lead to variations in extraction recovery and ionization efficiency compared to the analyte. The presented data for a method using a rifampicin internal standard shows good accuracy and precision.[3]
-
Unrelated Compounds (e.g., Raloxifene, Phenacetin): While less ideal, unrelated compounds can be used as internal standards if they exhibit consistent recovery and do not suffer from matrix effects that differ from the analyte. The method using raloxifene for rifabutin demonstrated acceptable performance.[4] It is crucial to thoroughly validate the use of such internal standards to ensure they provide reliable quantification.
Logical Relationship of Internal Standard Selection
References
- 1. Validation and application of a quantitative LC-MS/MS assay for the analysis of first-line anti-tuberculosis drugs, rifabutin and their metabolites in human breast milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation and application of a quantitative LC-MS/MS assay for the analysis of first-line anti-tuberculosis drugs, rifabutin and their metabolites in human breast milk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous LC-MS-MS Determination of Lopinavir and Rifabutin in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Rifabutin-d7 and 13C-Labeled Rifabutin as Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is paramount for the development of robust and reliable bioanalytical methods. This guide provides a comparative analysis of two stable isotope-labeled internal standards for the quantification of rifabutin (B1679326): the deuterated form (Rifabutin-d7) and the carbon-13 labeled form (13C-labeled rifabutin).
The ideal internal standard co-elutes with the analyte, experiences identical matrix effects, and has the same extraction recovery, thereby ensuring accurate quantification. While both deuterated and 13C-labeled standards are designed to mimic the analyte, inherent differences in their physical properties can lead to variations in analytical performance.
Quantitative Performance Comparison
A direct head-to-head comparative study of this compound and 13C-labeled rifabutin was not available in the published literature at the time of this review. However, performance data for a validated LC-MS/MS method using a stable isotope-labeled internal standard, presumed to be deuterated, for the analysis of rifabutin in human breast milk provides a benchmark for its performance.[1][2][3] The theoretical advantages of 13C-labeled internal standards are also presented.
| Performance Parameter | This compound (Experimental Data from Human Breast Milk Analysis)[1][2][3] | 13C-Labeled Rifabutin (Theoretical Performance) |
| Linearity (Calibration Range) | 0.0150–1.50 µg/mL | Expected to be similar to the deuterated standard. |
| Intra-day Precision (%CV) | Not explicitly stated for the IS, but the method precision for rifabutin was within acceptable limits. | Expected to be excellent, contributing to high method precision. |
| Inter-day Precision (%CV) | Not explicitly stated for the IS, but the method precision for rifabutin was within acceptable limits. | Expected to be excellent, contributing to high method precision. |
| Accuracy | Not explicitly stated for the IS, but the method accuracy for rifabutin was within acceptable limits. | Expected to be very high due to ideal co-elution and stability. |
| Recovery | Average analyte recovery from the matrix was 76.7–99.1% (CV% 0.4-4.4). | Expected to be identical to the analyte, providing superior correction for extraction variability. |
| Matrix Effect | The method was not influenced by matrix effects, with a mean regression precision (CV%) between 1.0 and 2.8. | Expected to perfectly mimic the analyte's response to matrix effects, leading to more accurate correction. |
| Chromatographic Co-elution | May exhibit a slight retention time shift, eluting slightly earlier than rifabutin. | Expected to have identical retention time and co-elute perfectly with rifabutin. |
| Isotopic Stability | Deuterium (B1214612) atoms can be susceptible to back-exchange with protons from the solvent. | Highly stable with no risk of isotopic exchange during sample preparation, storage, or analysis. |
Experimental Protocols
The following is a detailed methodology from a study that successfully validated a method for the quantification of rifabutin in human breast milk, utilizing a stable isotope-labeled internal standard.[1][2][3]
Sample Preparation: Solid Phase Extraction
-
To 100 µL of breast milk, add the internal standard solution.
-
Precipitate proteins by adding 200 µL of 4% phosphoric acid, vortex, and centrifuge at 13,000 x g for 10 minutes.
-
Load the supernatant onto a pre-conditioned solid-phase extraction plate.
-
Wash the plate with 2% formic acid and subsequently with a mixture of 2% formic acid and 10% acetonitrile.
-
Elute the analytes with 100% acetonitrile.
-
Evaporate the eluent to dryness and reconstitute in the mobile phase for analysis.
LC-MS/MS Conditions
-
Chromatographic Separation:
-
Mass Spectrometry Detection:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Visualizing the Experimental Workflow
The following diagram illustrates a general workflow for the validation of a bioanalytical method, highlighting the critical role of the internal standard.
Caption: A generalized workflow for the validation of a bioanalytical method using an internal standard.
Conclusion and Recommendations
The available data demonstrates that a bioanalytical method using a stable isotope-labeled internal standard for rifabutin can be successfully validated and meets regulatory requirements for accuracy and precision.[1][2][3]
However, based on established principles of analytical chemistry, a 13C-labeled rifabutin internal standard is theoretically superior to its deuterated counterpart . The key advantages of 13C-labeling include:
-
Perfect Co-elution: 13C-labeled standards have virtually identical chromatographic behavior to the unlabeled analyte, ensuring more accurate compensation for matrix effects that can vary across a chromatographic peak.
-
Isotopic Stability: The carbon-13 label is incorporated into the molecular backbone and is not susceptible to the back-exchange that can sometimes occur with deuterium labels, particularly in certain pH or solvent conditions. This ensures the integrity of the internal standard throughout the analytical process.
While methods with deuterated internal standards can be validated to be robust, the potential for chromatographic shifts and isotopic exchange introduces a level of analytical risk that is minimized with 13C-labeled standards.
For researchers and drug development professionals seeking the highest level of data integrity and analytical robustness, the development and use of a 13C-labeled rifabutin internal standard is highly recommended. Although the initial investment may be higher, the increased reliability of the data can be critical for pivotal studies in drug development and clinical research.
References
- 1. Validation and application of a quantitative LC-MS/MS assay for the analysis of first-line anti-tuberculosis drugs, rifabutin and their metabolites in human breast milk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation and application of a quantitative LC-MS/MS assay for the analysis of first-line anti-tuberculosis drugs, rifabutin and their metabolites in human breast milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Inter-laboratory comparison of rifabutin quantification methods using Rifabutin-d7
This guide provides a comprehensive comparison of various bioanalytical methods for the quantification of rifabutin (B1679326), with a specific focus on the use of its deuterated internal standard, Rifabutin-d7. The information is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, toxicokinetic, and bioequivalence studies of this critical anti-tuberculosis agent. The data presented is compiled from published, validated methodologies to ensure objectivity and support data-driven decisions in the laboratory.
Comparative Analysis of Quantitative Performance
The performance of analytical methods is critical for the reliable quantification of rifabutin in biological matrices. The following tables summarize key validation parameters from different Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, providing a clear comparison of their linearity, accuracy, precision, and sensitivity.
Table 1: Linearity and Range of Quantification for Rifabutin
| Method Reference | Matrix | Calibration Curve Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
| Method A[1] | Human Plasma | 75 - 30,000 | Weighted Linear (1/x²) | > 0.99 |
| Method B[2] | Human Plasma | 1 - 1,000 | Not Specified | ≥ 0.99 |
| Method C[3] | Human Plasma | 3.91 - 1,000 | Not Specified | Not Specified |
| Method D[4] | Human Breast Milk | 15 - 1,500 | Not Specified | Not Specified |
Table 2: Accuracy and Precision of Rifabutin Quantification
| Method Reference | Matrix | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Deviation) |
| Method A[1] | Human Plasma | LLOQ | < 20 | < 20 | ± 20 |
| Low, Medium, High | < 15 | < 5.8 | ± 10 | ||
| Method B[2] | Human Plasma | Not Specified | Within Acceptable Limits | Within Acceptable Limits | Within Acceptable Limits |
| Method C[3] | Human Plasma | Not Specified | < 13.8 | < 13.8 | 93.3 - 111.5 |
| Method D[4] | Human Breast Milk | Not Specified | Not Specified | Not Specified | Within Acceptable Limits |
CV: Coefficient of Variation; LLOQ: Lower Limit of Quantitation; QC: Quality Control
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative methodologies for the quantification of rifabutin using LC-MS/MS with this compound as an internal standard.
Method 1: LC-MS/MS for Rifabutin in Human Plasma[1]
-
Sample Preparation: A simple protein precipitation method is employed. To 50 µL of human plasma, an internal standard solution containing this compound is added, followed by a precipitating agent (e.g., acetonitrile). The sample is vortexed and centrifuged to pellet the precipitated proteins. The resulting supernatant is then transferred for analysis.
-
Chromatographic Conditions:
-
LC System: High-Pressure Liquid Chromatography (HPLC) system.
-
Column: A suitable reverse-phase C18 column.
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically between 0.5 - 1.0 mL/min.
-
Injection Volume: 1-2 µL.
-
-
Mass Spectrometric Detection:
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Rifabutin: m/z 847.7 → 815.4[2]
-
This compound: Specific transition for the deuterated standard is monitored.
-
-
Method 2: LC-MS/MS for Rifabutin in Human Breast Milk[5]
-
Sample Preparation: This method involves a combination of protein precipitation and solid-phase extraction (SPE).
-
To 200 µL of breast milk, a precipitation solution containing acetonitrile (B52724) and methanol (B129727) (1:1, v/v) and the internal standards (including this compound) is added.
-
After vortexing and centrifugation, the supernatant is further purified using an appropriate SPE cartridge to remove matrix interferences.
-
The eluate from the SPE cartridge is evaporated to dryness and reconstituted in the mobile phase for injection.
-
-
Chromatographic and Mass Spectrometric Conditions: The LC-MS/MS parameters are similar to those described in Method 1, with potential modifications to the gradient and MRM transitions to optimize for the specific matrix and analytes.
Visualizing the Bioanalytical Workflow
A clear understanding of the experimental workflow is essential for method implementation and troubleshooting. The following diagram, generated using Graphviz, illustrates a typical workflow for the quantification of rifabutin in a biological matrix using LC-MS/MS.
Caption: Bioanalytical workflow for rifabutin quantification.
This guide highlights the robustness and reliability of LC-MS/MS methods for rifabutin quantification, particularly with the use of a deuterated internal standard like this compound. The provided data and protocols offer a solid foundation for laboratories to establish or refine their own analytical procedures for this important therapeutic agent.
References
- 1. Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous LC-MS-MS Determination of Lopinavir and Rifabutin in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Randomized pharmacokinetic evaluation of different rifabutin doses in African HIV- infected tuberculosis patients on lopinavir/ritonavir-based antiretroviral therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Performance Showdown: Selecting the Optimal LC Column for Rifabutin and Rifabutin-d7 Analysis
For researchers, scientists, and drug development professionals engaged in the analysis of the antibiotic rifabutin (B1679326) and its deuterated internal standard, Rifabutin-d7, the choice of a Liquid Chromatography (LC) column is a critical determinant of analytical performance. This guide provides a comparative overview of various LC columns utilized in published methodologies for the sensitive and robust quantification of these compounds by LC-MS/MS.
Comparative Analysis of LC Column Performance
The selection of an appropriate LC column is pivotal for achieving optimal separation, peak shape, and sensitivity. Rifabutin is a relatively hydrophobic molecule, making reversed-phase chromatography the method of choice.[1][2] The most commonly employed stationary phases are C18 and C8.
C18 columns, with their longer alkyl chains, generally offer greater hydrophobic retention, which can be advantageous for retaining and separating hydrophobic compounds like rifabutin from less retained matrix components.[3][4][5] Conversely, C8 columns, having shorter alkyl chains, provide less hydrophobic interaction, potentially leading to shorter run times. The choice between C18 and C8 often depends on the specific matrix and the desired chromatographic resolution and speed.
The following table summarizes the performance of different LC columns as reported in various studies for the analysis of rifabutin.
| Column Brand & Model | Stationary Phase | Dimensions (mm) | Particle Size (µm) | Key Performance Observations & Applications | Reference |
| Agilent Poroshell 120 EC-C18 | C18 | 4.6 x 50 | 2.7 | Used for the separation of rifabutin and its metabolite in human breast milk with a short 3-minute run time. | |
| Waters Atlantis T3 | C18 | 2.1 x 100 | 3 | Employed for the chromatographic separation of more polar analytes in a multi-drug analysis that included rifabutin. | |
| ACE® C18 | C18 | 3 x 100 | Not Specified | Utilized for the analysis of rifabutin and its desacetyl metabolite in human plasma. | |
| Supelco Discovery C18 | C18 | 4.6 x 100 | 5 | Applied in a validated LC-MS/MS method for rifapentine (B610483) and its metabolite, a structurally related rifamycin. | |
| Waters CORTECS T3 | C18 | Not Specified | Not Specified | Tested for the simultaneous determination of multiple antibacterial drugs. | |
| Waters CORTECS UPLC C18 | C18 | Not Specified | Not Specified | Evaluated for the analysis of a wide range of antibacterial agents. | |
| Acquity UPLC BEH C18 | C18 | 2.1 x 100 | 1.7 | Achieved reasonable retention and resolution for 18 antimicrobial drugs, including those with properties similar to rifabutin. | |
| Zorbax CN | Cyano | Not Specified | Not Specified | Used as a concentration column for on-line sample concentration prior to separation on a Chromspher RP 8 column. | |
| Chromspher RP 8 | C8 | Not Specified | Not Specified | Employed as the analytical column for the determination of rifabutin in human serum. | |
| Phenomenex Synergi Fusion-RP | C8 | 2 x 50 | 4 | Used for the separation of 43 antibiotics in a universal LC-MS/MS method. |
Experimental Protocols
A generalized experimental protocol for the LC-MS/MS analysis of rifabutin and this compound, based on common practices from the cited literature, is provided below. Researchers should optimize these conditions for their specific instrumentation and application.
1. Sample Preparation:
-
Protein Precipitation: For plasma or serum samples, a simple and rapid protein precipitation is often employed. Typically, a small volume of plasma (e.g., 50 µL) is mixed with a precipitating agent like acetonitrile (B52724) at a specific ratio (e.g., 1:4 v/v).
-
Centrifugation: The mixture is vortexed and then centrifuged at high speed to pellet the precipitated proteins.
-
Supernatant Transfer: The clear supernatant is transferred to a new tube or vial for injection into the LC-MS/MS system.
2. LC-MS/MS System:
-
HPLC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used for quantitative analysis.
3. Chromatographic Conditions (General Example):
-
Analytical Column: A reversed-phase C18 column is a common choice (e.g., Agilent Poroshell 120 EC-C18, 4.6 mm × 50 mm, 2.7 μm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile or a mixture of acetonitrile and methanol.
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Injection Volume: 1 - 5 µL.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
-
Gradient Elution: A gradient elution is often used to ensure adequate separation and elution of the analytes. The specific gradient profile should be optimized.
4. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for rifabutin and this compound need to be determined and optimized on the specific mass spectrometer being used.
-
Source Parameters: Parameters such as ion spray voltage, source temperature, and gas flows should be optimized for maximum sensitivity.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the quantitative analysis of rifabutin and this compound in biological matrices using LC-MS/MS.
Caption: A generalized workflow for the LC-MS/MS analysis of rifabutin.
References
- 1. A long-acting formulation of rifabutin is effective for prevention and treatment of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The clinical pharmacokinetics of rifabutin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. C8 vs C18 Column: Which Should You Choose? | Separation Science [sepscience.com]
- 4. hawach.com [hawach.com]
- 5. m.youtube.com [m.youtube.com]
Rifabutin Analysis: A Head-to-Head Comparison of Rifabutin-d7 and Structural Analog Internal Standards
For researchers, scientists, and drug development professionals engaged in the bioanalysis of rifabutin (B1679326), the choice of an appropriate internal standard is a critical decision that directly impacts the accuracy and reliability of quantitative data. This guide provides an objective comparison between the use of a stable isotope-labeled internal standard, Rifabutin-d7, and structural analog internal standards for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of rifabutin.
In quantitative bioanalysis, an internal standard (IS) is essential to correct for the variability inherent in the analytical workflow, from sample preparation to instrument response. The ideal IS mimics the physicochemical properties of the analyte, ensuring that it is equally affected by these variations. The two primary types of internal standards employed are stable isotope-labeled (SIL) internal standards, such as this compound, and structural analogs.
Deuterated internal standards like this compound are widely considered the "gold standard" in bioanalysis.[1] In these standards, one or more hydrogen atoms of the analyte are replaced with deuterium, a stable isotope of hydrogen. This results in a molecule that is chemically and physically almost identical to the analyte, with a slightly higher mass. This near-identical nature allows the deuterated standard to co-elute with the analyte during chromatography and experience similar ionization efficiency or suppression in the mass spectrometer, thereby effectively correcting for matrix effects.[1]
Structural analogs, on the other hand, are compounds with a chemical structure similar to the analyte but are not isotopically labeled. While they can provide some level of correction, their different chemical properties can lead to variations in extraction recovery, chromatographic retention time, and ionization response compared to the analyte. This can result in less accurate and precise quantification, particularly in complex biological matrices.[1]
This guide presents a summary of experimental data from studies utilizing either this compound or a structural analog as the internal standard for rifabutin quantification, allowing for a comparative assessment of their performance.
Quantitative Data Summary
The following tables summarize the validation parameters from studies employing either this compound or a structural analog as the internal standard for rifabutin analysis.
Table 1: Method Validation Parameters with this compound as Internal Standard
| Parameter | Result | Reference |
| Linearity Range | 0.0150–1.50 µg/mL | [2] |
| Accuracy | Within ±15% of nominal concentrations | [2] |
| Precision (CV%) | Intra-day: <15%, Inter-day: <15% | |
| Matrix Effect | Mean regression precision (CV%) between 1.0-2.8% | |
| Recovery | 76.7–99.1% (CV% between 0.4-4.4%) |
Table 2: Method Validation Parameters with a Structural Analog (Raloxifene) as Internal Standard
| Parameter | Result | Reference |
| Linearity Range | 1-1,000 ng/mL | |
| Accuracy | Within acceptable limits | |
| Precision (CV%) | Within acceptable limits | |
| Matrix Effect | Not explicitly reported | |
| Recovery | >50% |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and comparison.
Method Using this compound Internal Standard
This method describes the quantification of rifabutin in human breast milk using LC-MS/MS with this compound as the internal standard.
-
Sample Preparation: A combination of protein precipitation and solid-phase extraction (SPE) was used. The precipitation solution, a mixture of acetonitrile (B52724) and methanol (B129727) (1:1, v/v), contained the internal standards, including this compound.
-
Chromatographic Separation:
-
HPLC System: Agilent 1200 HPLC
-
Column: Poroshell 120 EC-C18 column (4.6 mm × 50 mm, 2.7 μm)
-
Mobile Phase: An isocratic elution with a mobile phase consisting of 30% solvent A (0.1% formic acid in water) and 70% solvent B (0.1% formic acid in a mixture of acetonitrile and methanol (1:1, v/v)).
-
Flow Rate: 0.4 mL/min
-
Run Time: 3 minutes
-
-
Mass Spectrometry:
-
Instrument: AB Sciex API4000 mass spectrometer
-
Ionization Mode: Electrospray ionization (ESI) in positive mode
-
Monitored Transition:
-
Rifabutin: m/z 847.5 → 815.5
-
This compound: m/z 855.5 → 823.6
-
-
Method Using a Structural Analog (Raloxifene) Internal Standard
This method details the simultaneous quantification of rifabutin and lopinavir (B192967) in human plasma using raloxifene (B1678788) as the internal standard for rifabutin.
-
Sample Preparation: Liquid-liquid extraction using 60% n-hexane in ethyl acetate (B1210297).
-
Chromatographic Separation:
-
Column: Discovery HS C18 column (5 μm, 50 × 4.6 mm, i.d.)
-
Mobile Phase: An isocratic mobile phase of 85% acetonitrile in ammonium (B1175870) acetate buffer (10 mM, pH 4.5).
-
Flow Rate: 0.7 mL/min
-
Run Time: 3.5 minutes
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode
-
Monitored Transition:
-
Rifabutin: m/z 847.7 → 815.4
-
Raloxifene (IS): Not explicitly stated for this application.
-
-
Workflow and Decision Logic
The selection of an appropriate internal standard is a critical step in the development of a robust bioanalytical method. The following diagrams illustrate the typical experimental workflow and the logical considerations for choosing between a deuterated and a structural analog internal standard.
Caption: A generalized experimental workflow for the bioanalysis of rifabutin using an internal standard.
Caption: A decision-making diagram for selecting an internal standard for rifabutin analysis.
References
Establishing the Lower Limit of Quantification (LLOQ) for Rifabutin utilizing Rifabutin-d7 as an Internal Standard
This guide provides a comprehensive overview of the experimental procedures and data analysis required to establish the lower limit of quantification (LLOQ) for the anti-mycobacterial agent Rifabutin (B1679326) in a biological matrix, using its deuterated analog, Rifabutin-d7, as an internal standard (IS). The methodologies described are based on established bioanalytical method validation guidelines and published research.
Data Presentation: Performance Metrics for LLOQ Determination
The LLOQ is the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. For bioanalytical methods, regulatory bodies like the FDA and EMA have specific requirements for validating the LLOQ.
| Parameter | Acceptance Criteria | Typical Performance Data for Rifabutin |
| Analyte Response | The analyte response at the LLOQ should be at least 5 times the response of the blank sample. | Signal-to-noise ratio (S/N) > 10 |
| Precision | The coefficient of variation (%CV) should not exceed 20%.[1][2] | < 15% |
| Accuracy | The mean concentration should be within ±20% of the nominal concentration.[1][2] | Within ± 15% |
| LLOQ in Human Plasma | - | 75 ng/mL[1][2] |
| LLOQ in Human Breast Milk | - | 0.0150 µg/mL (15 ng/mL)[3][4] |
Experimental Protocol: LLOQ Determination for Rifabutin
This protocol outlines the steps for determining the LLOQ of Rifabutin in human plasma using this compound as an internal standard via an LC-MS/MS method.
1. Materials and Reagents:
-
Rifabutin reference standard
-
This compound internal standard
-
Control human plasma (K2EDTA)
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid
-
Ascorbic acid
2. Preparation of Stock Solutions, Calibration Standards (CS), and Quality Control (QC) Samples:
-
Stock Solutions: Prepare primary stock solutions of Rifabutin and this compound in a suitable organic solvent (e.g., methanol).
-
Working Solutions: Prepare a series of working standard solutions of Rifabutin by serial dilution of the stock solution. Prepare a working solution of this compound at a constant concentration.
-
Calibration Standards (CS): Spike control plasma with the Rifabutin working solutions to create a calibration curve consisting of a blank, a zero standard (spiked with IS only), and at least six non-zero concentration levels. The lowest concentration standard will be the proposed LLOQ.
-
Quality Control (QC) Samples: Prepare QC samples in control plasma at four levels:
-
LLOQ: At the same concentration as the lowest calibration standard.
-
Low QC: Approximately 3x the LLOQ concentration.
-
Medium QC: In the middle of the calibration range.
-
High QC: At approximately 75-85% of the highest calibration standard.
-
3. Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma sample (CS, QC, or unknown) into a microcentrifuge tube.
-
Add the internal standard (this compound) working solution.
-
Add a protein precipitation agent (e.g., acidified acetonitrile).
-
Vortex mix the samples to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 13,000 x g) to pellet the precipitated proteins.[1]
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Chromatographic Separation: Use a suitable C18 column to separate Rifabutin and this compound from endogenous matrix components. A mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile/methanol mixture) is typically used.
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM). The MRM transitions for Rifabutin and this compound should be optimized for sensitivity and specificity.
-
Example MRM transition for this compound: 855.5 → 823.6[3]
-
5. Data Analysis and Acceptance Criteria for LLOQ:
-
Analyze at least five replicates of the LLOQ QC samples.
-
Calculate the concentration of Rifabutin in the LLOQ samples using the calibration curve.
-
Accuracy: The mean calculated concentration of the LLOQ replicates must be within ±20% of the nominal concentration.
-
Precision: The coefficient of variation (%CV) of the LLOQ replicates must not exceed 20%.
-
Signal-to-Noise: The response of the analyte at the LLOQ should be identifiable, discrete, and reproducible with a signal-to-noise ratio of at least 5.
Workflow for LLOQ Establishment
Caption: Workflow for the establishment of the Lower Limit of Quantification (LLOQ).
References
- 1. Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of the rifamycin antibiotics rifabutin, rifampin, rifapentine and their major metabolites in human plasma via simultaneous extraction coupled with LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation and application of a quantitative LC-MS/MS assay for the analysis of first-line anti-tuberculosis drugs, rifabutin and their metabolites in human breast milk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Rifabutin-d7: A Guide for Laboratory Professionals
For researchers and scientists in drug development, the meticulous management and disposal of chemical reagents are paramount for ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Rifabutin-d7, a deuterated analog of the antibiotic Rifabutin. Adherence to these protocols will mitigate risks and ensure compliance with environmental regulations.
I. Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). The usual precautionary measures for handling chemicals should be followed.[1]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Impermeable and resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
In the event of accidental exposure, follow these first-aid measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
II. This compound Waste Classification and Segregation
This compound should be classified and handled as a hazardous chemical waste. Improper disposal, such as discarding it in standard laboratory trash or down the drain, can lead to environmental contamination and regulatory penalties.
Waste Segregation:
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a designated, properly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof container designated for halogenated or non-halogenated organic solvent waste, depending on the solvent used. Do not mix incompatible waste streams.
-
Sharps: Any sharps contaminated with this compound must be disposed of in a designated sharps container.
-
Empty Containers: Thoroughly empty all contents from the original container. The rinsate should be collected as hazardous waste. Once rinsed, deface the original label and dispose of the container according to your institution's guidelines for empty chemical containers.
III. Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe collection and disposal of this compound waste.
-
Container Preparation:
-
Select a waste container that is compatible with the chemical nature of this compound and any solvents used.
-
Ensure the container has a secure, tight-fitting lid.
-
Affix a hazardous waste label to the container.
-
-
Waste Accumulation:
-
Place the labeled waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be at or near the point of waste generation and under the control of laboratory personnel.
-
Do not overfill the waste container; a general guideline is to fill it to no more than 90% of its capacity.
-
Keep the waste container closed except when adding waste.
-
-
Labeling and Documentation:
-
Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and list any other chemicals or solvents present in the waste mixture.
-
Maintain a log of the waste generated, including the chemical name, quantity, and date of accumulation.
-
-
Request for Disposal:
-
When the waste container is full or has reached the designated accumulation time limit (typically 90 days), follow your institution's procedures to request a pickup from the Environmental Health and Safety (EHS) department or a contracted waste disposal service.
-
IV. Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
